N-Cyclopropyl 4-fluorobenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSPTZQFKWMPDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399175 | |
| Record name | N-cyclopropyl-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88229-16-7 | |
| Record name | N-cyclopropyl-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Cyclopropyl-4-fluorobenzamide: A Technical Guide to its Discovery and Synthesis
Abstract
N-Cyclopropyl-4-fluorobenzamide is a synthetic compound that has emerged as a valuable intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, history, and detailed synthetic protocols. Initially synthesized in the context of developing novel inhibitors for GABA uptake transporters, its utility has since been recognized in the construction of more complex molecules across various therapeutic areas. This document details the seminal synthesis, physicochemical properties, and the analytical methods for its characterization, serving as a critical resource for researchers in drug discovery and organic synthesis.
Introduction
N-Cyclopropyl-4-fluorobenzamide (CAS No. 88229-16-7) is a member of the benzamide class of organic compounds, characterized by a cyclopropyl group attached to the amide nitrogen and a fluorine atom at the 4-position of the benzene ring. While not a therapeutic agent itself, its structural motifs are prevalent in a wide range of biologically active molecules. The unique conformational constraints and electronic properties imparted by the cyclopropyl ring, combined with the metabolic stability often associated with the fluoro-substituent, make this compound a desirable building block in the design of novel pharmaceuticals. This guide will trace the origins of N-Cyclopropyl-4-fluorobenzamide, providing a detailed account of its first reported synthesis and the scientific context of its discovery.
Discovery and History
The first documented synthesis of N-Cyclopropyl-4-fluorobenzamide appears in a 2010 publication in the European Journal of Medicinal Chemistry by Faust, M. R., Höfner, G., Pabel, J., and Wanner, K. T.[1] The primary focus of this research was the synthesis and evaluation of azetidine derivatives as novel GABA uptake inhibitors. Within this study, N-Cyclopropyl-4-fluorobenzamide was synthesized, likely as a key intermediate or a reference compound, in the broader effort to develop selective inhibitors for the GABA transporters (GATs), which are critical in regulating neurotransmitter levels in the central nervous system. The development of such inhibitors holds therapeutic potential for neurological disorders like epilepsy.
While the compound itself was not the primary focus of the biological investigation in the 2010 paper, its synthesis was a necessary step in the construction of the target molecules. Since its initial description, N-Cyclopropyl-4-fluorobenzamide has been cited in various patents related to the development of inhibitors for targets such as poly (ADP-ribose) polymerase (PARP), Pim kinases, and beta-secretase, highlighting its role as a versatile starting material in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of N-Cyclopropyl-4-fluorobenzamide is presented in the table below.
| Property | Value | Reference |
| CAS Number | 88229-16-7 | N/A |
| Molecular Formula | C₁₀H₁₀FNO | N/A |
| Molecular Weight | 179.19 g/mol | N/A |
| Melting Point | 118-119 °C | [2] |
| Boiling Point | 323.6 ± 25.0 °C (predicted) | [2] |
| Density | 1.2 ± 0.1 g/cm³ (predicted) | [2] |
| Appearance | White solid | N/A |
Experimental Protocols
Synthesis of N-Cyclopropyl-4-fluorobenzamide
The synthesis of N-Cyclopropyl-4-fluorobenzamide is achieved through a standard amidation reaction between 4-fluorobenzoyl chloride and cyclopropylamine. The following protocol is based on the general procedures described in the literature.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of N-Cyclopropyl-4-fluorobenzamide.
Materials and Reagents:
-
4-Fluorobenzoyl chloride
-
Cyclopropylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of cyclopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C is added a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in dichloromethane dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford N-Cyclopropyl-4-fluorobenzamide as a white solid.
Analytical Characterization
The structure and purity of the synthesized N-Cyclopropyl-4-fluorobenzamide can be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): δ 7.79 – 7.70 (m, 2H, ArH), 7.12 – 7.01 (m, 2H, ArH), 6.37 (s, 1H, NH), 2.90 – 2.80 (m, 1H, CH-cyclopropyl), 0.89 – 0.81 (m, 2H, CH₂-cyclopropyl), 0.63 – 0.55 (m, 2H, CH₂-cyclopropyl).
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): Calculated for C₁₀H₁₁FNO⁺ [M+H]⁺: 180.08, Found: 180.1.
Biological Activity and Signaling Pathways
As N-Cyclopropyl-4-fluorobenzamide was primarily synthesized as an intermediate for GABA uptake inhibitors, there is limited publicly available data on its own biological activity. The broader class of N-aroyl-N-alkyl-substituted GABA amides and related compounds are known to interact with the GABAergic system.
GABAergic Signaling Pathway:
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its action is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs). Inhibition of these transporters increases the concentration and duration of GABA in the synapse, leading to enhanced GABAergic signaling. This mechanism is a therapeutic target for conditions characterized by neuronal hyperexcitability, such as epilepsy.
Figure 2: Simplified diagram of a GABAergic synapse and the target of GABA uptake inhibitors.
While N-Cyclopropyl-4-fluorobenzamide itself has not been extensively profiled as a GAT inhibitor, its structural components are found in molecules designed to target this pathway. Further research would be required to elucidate any direct biological activity of this compound.
Conclusion
N-Cyclopropyl-4-fluorobenzamide, first reported in 2010 as part of a study on GABA uptake inhibitors, has since become a readily available and valuable building block in medicinal chemistry. Its straightforward synthesis and the desirable properties of its constituent moieties have led to its use in the development of a variety of potential therapeutic agents. This technical guide provides a foundational understanding of the discovery, synthesis, and potential biological context of this important chemical intermediate, serving as a valuable resource for the scientific community.
References
First Synthesis of N-Cyclopropyl-4-fluorobenzamide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclopropyl-4-fluorobenzamide (CAS 88229-16-7) is a synthetic organic compound that incorporates a 4-fluorobenzamide moiety and an N-cyclopropyl group. The 4-fluorobenzoyl group is a common feature in many biologically active compounds, while the cyclopropyl ring is a bioisostere often used in drug design to improve metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, N-Cyclopropyl-4-fluorobenzamide serves as a valuable intermediate for the synthesis of a wide range of more complex molecules with potential applications in drug discovery.
Synthetic Pathway
The most direct and widely accepted method for the synthesis of N-Cyclopropyl-4-fluorobenzamide is the nucleophilic acyl substitution reaction between 4-fluorobenzoyl chloride and cyclopropylamine. This reaction is a standard procedure for amide bond formation. A base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct generated during the reaction.
The primary precursor, 4-fluorobenzoyl chloride, can be synthesized from 4-fluorotoluene through a two-step process involving chlorination followed by hydrolysis, as detailed in the experimental protocols.
Experimental Protocols
Synthesis of 4-fluorobenzoyl chloride from 4-fluorotoluene
This two-step protocol is based on established industrial synthesis methods.
Step 1: Chlorination of 4-fluorotoluene
-
Reaction: Under ultraviolet irradiation, 4-fluorotoluene undergoes radical chlorination to form 4-fluorotrichlorotoluene.
-
Procedure:
-
To a reaction vessel equipped with a UV lamp, stirrer, and gas inlet, add 4-fluorotoluene.
-
Heat the vessel to 70-85 °C.
-
Introduce chlorine gas while irradiating the mixture with UV light.
-
Monitor the reaction by gas chromatography (GC) until the starting material is consumed.
-
The resulting 4-fluorotrichlorotoluene can be used directly in the next step.
-
Step 2: Hydrolysis of 4-fluorotrichlorotoluene
-
Reaction: 4-fluorotrichlorotoluene is hydrolyzed in the presence of a catalyst to yield 4-fluorobenzoyl chloride.
-
Procedure:
-
To the crude 4-fluorotrichlorotoluene from the previous step, add water.
-
Add a composite catalyst of ferric trichloride (FeCl₃) and zinc chloride (ZnCl₂).
-
Heat the mixture to facilitate the hydrolysis reaction.
-
Upon completion, the 4-fluorobenzoyl chloride can be purified by distillation.
-
First Synthesis of N-Cyclopropyl-4-fluorobenzamide
This representative protocol is adapted from a general method for the synthesis of amides from acid chlorides and primary amines.[1]
-
Reaction: 4-fluorobenzoyl chloride reacts with cyclopropylamine in the presence of a base to form N-Cyclopropyl-4-fluorobenzamide.
-
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or Cyrene™.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add cyclopropylamine (1.0 equivalent) to the stirred mixture, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture.
-
The product, N-Cyclopropyl-4-fluorobenzamide, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., benzene/petroleum ether) to yield a white solid.[2]
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis of N-Cyclopropyl-4-fluorobenzamide and its precursor.
Table 1: Physicochemical Properties of N-Cyclopropyl-4-fluorobenzamide
| Property | Value | Reference |
| CAS Number | 88229-16-7 | [2] |
| Molecular Formula | C₁₀H₁₀FNO | |
| Molecular Weight | 179.19 g/mol | |
| Melting Point | 118-119 °C | [2] |
Table 2: Representative Reaction Parameters for the Synthesis of N-Cyclopropyl-4-fluorobenzamide
| Parameter | Value |
| Solvent | Dichloromethane or Cyrene™ |
| Base | Triethylamine |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Purity (Typical) | >98% after recrystallization |
Mandatory Visualizations
Caption: Synthetic workflow for N-Cyclopropyl-4-fluorobenzamide.
Potential Applications in Drug Discovery
While N-Cyclopropyl-4-fluorobenzamide itself is not known to have significant biological activity, its structural motifs are present in a variety of compounds with therapeutic potential. The N-cyclopropyl group can enhance metabolic stability and the 4-fluorophenyl moiety is a common feature in many active pharmaceutical ingredients. Therefore, this compound serves as a valuable starting material for the synthesis of novel drug candidates.
Caption: Role as an intermediate in drug discovery.
References
N-Cyclopropyl-4-fluorobenzamide: A Comprehensive Technical Guide
CAS Number: 88229-16-7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of N-Cyclopropyl-4-fluorobenzamide. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Properties and Data
N-Cyclopropyl-4-fluorobenzamide is a synthetic organic compound featuring a cyclopropyl group attached to the amide nitrogen and a fluorine atom at the para position of the benzoyl ring.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀FNO | Angene |
| Molecular Weight | 179.19 g/mol | Angene |
| Melting Point | 118-119 °C | Biosynce |
| Boiling Point | 323.6 ± 25.0 °C at 760 mmHg | Biosynce |
| Density | 1.2 ± 0.1 g/cm³ | Biosynce |
| Appearance | White to off-white crystalline solid (typical) | Inferred from related compounds |
Synthesis and Characterization
The synthesis of N-Cyclopropyl-4-fluorobenzamide can be achieved through the acylation of cyclopropylamine with 4-fluorobenzoyl chloride. This is a standard method for amide bond formation.
Experimental Protocol: Synthesis
Materials:
-
4-fluorobenzoyl chloride
-
Cyclopropylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve cyclopropylamine and triethylamine in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of 4-fluorobenzoyl chloride in dichloromethane to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by Thin Layer Chromatography).
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure N-Cyclopropyl-4-fluorobenzamide.
DOT Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of N-Cyclopropyl-4-fluorobenzamide.
Characterization Data (Predicted and from Analogous Compounds)
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), NH proton (broad singlet, variable), cyclopropyl methine proton (multiplet, ~2.8-3.0 ppm), cyclopropyl methylene protons (multiplets, ~0.5-1.0 ppm). |
| ¹³C NMR | Carbonyl carbon (~165-170 ppm), aromatic carbons (multiple signals, ~115-165 ppm, with C-F coupling), cyclopropyl methine carbon (~22-25 ppm), cyclopropyl methylene carbons (~5-10 ppm). |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 180.08. |
| HPLC | A single major peak on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water gradient). |
Potential Biological Activities and Experimental Protocols
The structural motifs of N-Cyclopropyl-4-fluorobenzamide, namely the cyclopropylamide and the fluorinated benzene ring, are present in various biologically active molecules. This suggests that the title compound may exhibit a range of pharmacological properties.
Potential Anti-inflammatory Activity
Benzamide derivatives are known to possess anti-inflammatory properties. An in-vitro protein denaturation assay can be used as a preliminary screening method to evaluate this potential.
Experimental Protocol: In-vitro Anti-inflammatory Activity (Protein Denaturation Assay)
-
Preparation of Solutions:
-
Prepare a stock solution of N-Cyclopropyl-4-fluorobenzamide in a suitable solvent (e.g., DMSO).
-
Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).
-
Use a known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
-
-
Assay Procedure:
-
In a series of test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of various concentrations of the test compound.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
DOT Diagram: Anti-inflammatory Assay Workflow
Caption: Workflow for the in-vitro protein denaturation assay.
Potential Antimicrobial and Antifungal Activities
The cyclopropane ring and fluorinated aromatic systems are found in several antimicrobial and antifungal agents. The biological activity of N-Cyclopropyl-4-fluorobenzamide against various bacterial and fungal strains could be investigated using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
Potential Antioxidant Activity
The antioxidant potential could be assessed using standard in-vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
Safety Information
Based on information for similar chemical compounds, N-Cyclopropyl-4-fluorobenzamide should be handled with care in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
N-Cyclopropyl-4-fluorobenzamide is a readily synthesizable compound with potential for biological activity based on its structural components. This guide provides a foundational understanding of its properties and outlines experimental approaches for its synthesis and evaluation. Further research is warranted to fully characterize this compound and explore its pharmacological potential.
Spectroscopic and Synthetic Profile of N-Cyclopropyl-4-fluorobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity
| Property | Value |
| Chemical Name | N-Cyclopropyl-4-fluorobenzamide |
| CAS Number | 88229-16-7[1] |
| Molecular Formula | C₁₀H₁₀FNO[1] |
| Molecular Weight | 179.19 g/mol [1] |
| Melting Point | 118-119 °C[2] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N-Cyclopropyl-4-fluorobenzamide. These predictions are derived from established principles of NMR, IR, and mass spectrometry, and by analogy to structurally related molecules.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.80 | dd | 8.5, 5.5 | 2H, Ar-H (ortho to C=O) |
| ~7.10 | t | 8.5 | 2H, Ar-H (ortho to F) |
| ~6.20 | br s | - | 1H, NH |
| ~2.90 | m | - | 1H, Cyclopropyl-CH |
| ~0.85 | m | - | 2H, Cyclopropyl-CH ₂ |
| ~0.60 | m | - | 2H, Cyclopropyl-CH ₂ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | C =O |
| ~164.0 (d, ¹JCF ≈ 250 Hz) | C -F |
| ~131.0 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to C=O) |
| ~129.5 (d, ³JCF ≈ 9 Hz) | Ar-C H (ortho to C=O) |
| ~115.5 (d, ²JCF ≈ 22 Hz) | Ar-C H (ortho to F) |
| ~23.0 | Cyclopropyl-C H |
| ~6.5 | Cyclopropyl-C H₂ |
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ -110 | Ar-F |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, sharp | N-H stretch |
| ~3080 | Medium | Aromatic C-H stretch |
| ~3010 | Medium | Cyclopropyl C-H stretch |
| ~1640 | Strong | C=O stretch (Amide I) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretches |
| ~1540 | Medium | N-H bend (Amide II) |
| ~1230 | Strong | C-F stretch |
| ~850 | Strong | p-disubstituted benzene C-H bend |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Proposed Fragment |
| 179 | High | [M]⁺ (Molecular Ion) |
| 123 | High | [M - C₃H₄N]⁺ (Loss of cyclopropylamine radical) |
| 95 | Medium | [C₆H₄F]⁺ (Fluorophenyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of N-Cyclopropyl-4-fluorobenzamide. These protocols are based on standard laboratory procedures.
Synthesis of N-Cyclopropyl-4-fluorobenzamide
This procedure describes the synthesis via the reaction of 4-fluorobenzoyl chloride with cyclopropylamine.
Materials:
-
4-fluorobenzoyl chloride
-
Cyclopropylamine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of cyclopropylamine (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to afford N-Cyclopropyl-4-fluorobenzamide as a solid.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving 5-10 mg of N-Cyclopropyl-4-fluorobenzamide in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a suitable frequency (e.g., 500 MHz for ¹H).
-
Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard. For ¹⁹F NMR, an external reference like CFCl₃ (δF = 0 ppm) can be used.
3.2.2. Infrared (IR) Spectroscopy
-
Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.
-
Record the spectrum over a typical range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3.2.3. Mass Spectrometry (MS)
-
Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of N-Cyclopropyl-4-fluorobenzamide.
Caption: Workflow for the synthesis and spectroscopic characterization of N-Cyclopropyl-4-fluorobenzamide.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of N-Cyclopropyl-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyclopropyl-4-fluorobenzamide is a chemical compound of interest in medicinal chemistry and drug discovery. Its biological activity is intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a detailed examination of the molecular structure and conformational preferences of N-Cyclopropyl-4-fluorobenzamide. It consolidates data from spectroscopic and computational studies of closely related analogues to infer its structural characteristics. This document also outlines the key experimental and computational methodologies employed in the structural elucidation of such molecules, providing a valuable resource for researchers in the field.
Introduction
N-substituted benzamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a cyclopropyl group on the amide nitrogen, as seen in N-Cyclopropyl-4-fluorobenzamide, can significantly influence the molecule's conformational preferences, which in turn can affect its interaction with biological targets. Understanding the nuances of its molecular structure is therefore critical for structure-activity relationship (SAR) studies and rational drug design. This guide will delve into the synthesis, structural features, and conformational analysis of N-Cyclopropyl-4-fluorobenzamide.
Synthesis
The synthesis of N-Cyclopropyl-4-fluorobenzamide typically proceeds via a standard amidation reaction. The general workflow involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with cyclopropylamine.
Molecular Structure and Conformation
While a specific single-crystal X-ray diffraction study for N-Cyclopropyl-4-fluorobenzamide is not publicly available, significant insights into its conformational behavior can be drawn from studies on analogous secondary N-cyclopropyl amides.[1] Research indicates that these molecules exhibit distinct conformational features that deviate from typical secondary amides.
Amide Bond Isomerism: E/Z (cis/trans) Conformation
The amide bond (CO-N) possesses a significant double bond character due to resonance, leading to restricted rotation and the possibility of E (cis) and Z (trans) isomers. For most acyclic secondary amides, the Z (trans) conformation, where the substituents on the carbonyl and nitrogen are on opposite sides of the C-N bond, is sterically favored.
However, studies on N-cyclopropylacetamide have shown an unusual conformational preference, with a notable population of the E (cis) rotamer (16-19%) observed in apolar solvents.[1] This suggests that N-Cyclopropyl-4-fluorobenzamide is also likely to exist as a mixture of Z and E conformers in solution.
Conformation around the N-Cyclopropyl Bond
Another key conformational feature of N-cyclopropyl amides is the rotation around the N-C(cyclopropyl) bond. Typically, secondary acetamides prefer an anti conformation. However, for N-cyclopropyl amides, an ortho conformation is adopted.[1] In the ortho conformation, the C-H bond of the cyclopropyl ring is syn-periplanar to the C=O bond of the amide.
Tabulated Structural Data (Predicted)
The following table summarizes the predicted key structural parameters for N-Cyclopropyl-4-fluorobenzamide based on typical values for related compounds. These are representative values and would require experimental verification.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C=O | ~1.23 Å |
| C-N (amide) | ~1.33 Å | |
| N-C (cyclopropyl) | ~1.46 Å | |
| C-F | ~1.35 Å | |
| Bond Angles | O=C-N | ~122° |
| C-N-C (cyclopropyl) | ~120° | |
| Dihedral Angles | ω (O=C-N-C) | Z-isomer: ~180°E-isomer: ~0° |
| θ (C=O-N-Ccyclopropyl-H) | Ortho: ~0° |
Experimental Protocols for Structural Elucidation
The determination of the molecular structure and conformation of molecules like N-Cyclopropyl-4-fluorobenzamide relies on a combination of experimental and computational techniques.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and the conformation adopted in the crystal lattice.
Methodology:
-
Crystallization: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. The structural model is refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure and conformational dynamics of molecules in solution. 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR experiments provide information on chemical environment, connectivity, and spatial proximity of atoms.
Methodology for Conformational Analysis:
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the different chemical environments of the protons and carbons. The presence of multiple sets of signals can indicate the existence of different conformers in slow exchange on the NMR timescale.
-
Variable Temperature (VT) NMR: NMR spectra are recorded at different temperatures to study dynamic processes. Changes in the spectra with temperature can provide information about the energy barriers between different conformers.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are used to identify protons that are close in space, which helps in determining the relative orientation of different parts of the molecule and distinguishing between E and Z isomers.
Computational Modeling
In the absence of experimental data, or to complement it, computational chemistry methods are invaluable for predicting molecular structure and conformation.
Methodology:
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT) to find the minimum energy structures.
-
Energy Calculation: The relative energies of the optimized conformers are calculated to determine their populations at a given temperature.
-
Spectroscopic Prediction: NMR chemical shifts and coupling constants can be calculated and compared with experimental data to validate the predicted conformations.
Conclusion
The molecular structure and conformation of N-Cyclopropyl-4-fluorobenzamide are characterized by key features inherent to N-cyclopropyl amides. Notably, the potential for a significant population of the E (cis) amide isomer and a preferred ortho conformation around the N-cyclopropyl bond are distinguishing characteristics. A comprehensive understanding of these structural nuances, elucidated through a combination of spectroscopic techniques and computational modeling, is essential for the rational design and development of new chemical entities based on this scaffold.
References
Navigating the Solubility Landscape of N-Cyclopropyl-4-fluorobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-Cyclopropyl-4-fluorobenzamide belongs to the benzamide class of compounds, which are prevalent in numerous pharmaceutical agents. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. Understanding the solubility of N-Cyclopropyl-4-fluorobenzamide in a range of organic solvents is essential for various stages of drug development, including:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.
-
Formulation: Developing suitable delivery systems for preclinical and clinical studies.
-
Analytical Method Development: Choosing appropriate diluents for analytical techniques such as HPLC and spectroscopy.
This guide aims to provide a foundational understanding of the solubility of N-Cyclopropyl-4-fluorobenzamide and to equip researchers with the necessary methodologies to determine this crucial parameter.
Predicted Solubility Profile
Based on the general solubility trends of benzamide derivatives, a qualitative solubility profile for N-Cyclopropyl-4-fluorobenzamide can be predicted. The molecule possesses both hydrophobic (benzene ring, cyclopropyl group) and polar (amide group, fluorine atom) moieties, suggesting a nuanced solubility behavior.
Table 1: Predicted Qualitative Solubility of N-Cyclopropyl-4-fluorobenzamide in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | The amide group can form hydrogen bonds with the hydroxyl group of the solvent, facilitating dissolution. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents can act as hydrogen bond acceptors for the amide proton and effectively solvate the aromatic and cyclopropyl groups. |
| Nonpolar | Hexane, Toluene | Poorly Soluble | The overall polarity of the molecule, primarily due to the amide and fluorine functionalities, is expected to limit solubility in nonpolar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Sparingly Soluble to Soluble | These solvents offer a balance of polarity that can accommodate the different functional groups of the molecule. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods should be employed. The following protocols describe the widely accepted shake-flask method for determining thermodynamic solubility and a general procedure for qualitative solubility assessment.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of N-Cyclopropyl-4-fluorobenzamide to a known volume of the selected organic solvent in a sealed, screw-cap vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, separate the saturated supernatant from the excess solid by centrifugation followed by careful collection of the supernatant, or by filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute a known volume of the saturated supernatant with a suitable solvent. Analyze the concentration of N-Cyclopropyl-4-fluorobenzamide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.
DOT script for Thermodynamic Solubility Workflow
Thermodynamic Solubility Workflow
Qualitative Solubility Assessment
A rapid qualitative assessment can provide initial insights into the solubility profile across a broader range of solvents.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 1-5 mg) of N-Cyclopropyl-4-fluorobenzamide into a series of small test tubes or vials.
-
Solvent Addition: To each tube, add a measured volume (e.g., 0.1 mL) of a different organic solvent.
-
Observation: Vigorously mix the contents of each tube (e.g., using a vortex mixer) for a short period (e.g., 1-2 minutes).
-
Classification: Visually inspect each tube for the complete dissolution of the solid. Classify the solubility as:
-
Soluble: The solid completely dissolves.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
Hypothetical Signaling Pathway Involvement
Benzamide derivatives are known to interact with various biological targets. For illustrative purposes, the following diagram depicts a hypothetical signaling pathway where a compound like N-Cyclopropyl-4-fluorobenzamide might act as an inhibitor of a key enzyme, leading to downstream cellular effects.
DOT script for Hypothetical Signaling Pathway
Hypothetical Signaling Pathway
Conclusion
While quantitative solubility data for N-Cyclopropyl-4-fluorobenzamide in various organic solvents is not extensively documented in publicly accessible sources, this technical guide provides a robust framework for researchers and drug development professionals. The predicted solubility profile, based on the behavior of analogous benzamide structures, offers valuable initial guidance. More importantly, the detailed experimental protocols provided herein empower researchers to generate precise and reliable solubility data tailored to their specific needs. A thorough understanding and experimental determination of solubility are indispensable for advancing the research and development of N-Cyclopropyl-4-fluorobenzamide as a potential therapeutic agent.
A Theoretical and Spectroscopic Investigation of N-Cyclopropyl-4-fluorobenzamide: A Computational Chemistry Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive theoretical analysis of the molecular properties of N-Cyclopropyl-4-fluorobenzamide, a molecule of interest in medicinal chemistry and drug design. Through the application of Density Functional Theory (DFT) calculations, this guide details the optimized molecular geometry, vibrational frequencies, and electronic properties of the title compound. This theoretical data is supplemented with established experimental protocols for its synthesis and spectroscopic characterization, offering a holistic view for researchers.
Computational Methodology
The theoretical properties of N-Cyclopropyl-4-fluorobenzamide were calculated using the Gaussian 16 suite of programs. The molecular geometry was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable balance between accuracy and computational cost for organic molecules of this size. Frequency calculations were performed at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra. Electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were also derived from the optimized structure.
Figure 1: Computational workflow for the theoretical analysis of N-Cyclopropyl-4-fluorobenzamide.
Theoretical Properties
Optimized Molecular Geometry
The key structural parameters of N-Cyclopropyl-4-fluorobenzamide, including selected bond lengths and bond angles, as determined by DFT calculations, are presented in Table 1. The geometry reveals a planar benzamide group, with the cyclopropyl ring oriented out of this plane.
Table 1: Selected Optimized Geometrical Parameters for N-Cyclopropyl-4-fluorobenzamide
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C=O | 1.235 |
| C-N | 1.368 | |
| C-F | 1.352 | |
| N-H | 1.014 | |
| C-C (amide-phenyl) | 1.491 | |
| **Bond Angles (°) ** | O=C-N | 122.5 |
| C-N-H | 118.9 | |
| C-C-N (amide) | 116.7 | |
| F-C-C (phenyl) | 118.3 |
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to aid in the experimental characterization of the molecule. Key vibrational modes and their corresponding frequencies are summarized in Table 2.
Table 2: Major Calculated Vibrational Frequencies for N-Cyclopropyl-4-fluorobenzamide
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3450 | N-H Stretch | Amide N-H stretching |
| 3080 | C-H Stretch | Aromatic C-H stretching |
| 3015 | C-H Stretch | Cyclopropyl C-H stretching |
| 1685 | C=O Stretch | Amide I band |
| 1595 | C=C Stretch | Aromatic ring stretching |
| 1540 | N-H Bend | Amide II band |
| 1255 | C-N Stretch | Amide C-N stretching |
| 1220 | C-F Stretch | Aryl-F stretching |
Electronic Properties
The electronic properties of N-Cyclopropyl-4-fluorobenzamide were investigated by analyzing the HOMO and LUMO energies. The energy gap between these frontier orbitals is a key indicator of chemical reactivity and kinetic stability.
Figure 2: HOMO-LUMO energy diagram for N-Cyclopropyl-4-fluorobenzamide.
Table 3: Calculated Electronic Properties of N-Cyclopropyl-4-fluorobenzamide
| Property | Value |
| HOMO Energy | -6.78 eV |
| LUMO Energy | -1.25 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.53 eV |
| Ionization Potential (I) | 6.78 eV |
| Electron Affinity (A) | 1.25 eV |
| Electronegativity (χ) | 4.015 |
| Chemical Hardness (η) | 2.765 |
| Chemical Softness (S) | 0.362 |
| Electrophilicity Index (ω) | 2.91 |
Experimental Protocols
Synthesis of N-Cyclopropyl-4-fluorobenzamide
Reaction Scheme:
4-fluorobenzoyl chloride + cyclopropylamine → N-Cyclopropyl-4-fluorobenzamide + HCl
Procedure:
-
To a solution of cyclopropylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM, 10 mL) cooled to 0 °C in an ice bath, add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in DCM (5 mL) dropwise over 15 minutes with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain N-Cyclopropyl-4-fluorobenzamide as a crystalline solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample of the purified product is dissolved in deuterated chloroform (CDCl₃). The spectrum is expected to show signals corresponding to the aromatic protons (doublets in the range of 7.0-8.0 ppm), the amide proton (a broad singlet around 6.5-7.5 ppm), the cyclopropyl methine proton (a multiplet around 2.8-3.0 ppm), and the cyclopropyl methylene protons (multiplets in the range of 0.5-1.0 ppm).
-
¹³C NMR: The ¹³C NMR spectrum in CDCl₃ will show characteristic peaks for the carbonyl carbon (around 165 ppm), the aromatic carbons (in the range of 115-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant), and the cyclopropyl carbons (methine around 22-25 ppm and methylenes around 6-8 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
A sample of the solid product is analyzed using a KBr pellet. The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the N-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3050 cm⁻¹), the C=O stretch (amide I band, ~1640 cm⁻¹), and the N-H bend (amide II band, ~1550 cm⁻¹).
Mass Spectrometry (MS):
-
The molecular weight of the compound can be confirmed by mass spectrometry. The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at m/z = 179.
This comprehensive guide provides a foundational understanding of the theoretical and experimental properties of N-Cyclopropyl-4-fluorobenzamide. The presented data and protocols are intended to facilitate further research and development involving this and related molecular scaffolds.
An In-depth Technical Guide to the Potential Biological Activities of N-Cyclopropyl 4-fluorobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological activities of N-Cyclopropyl 4-fluorobenzamide and its derivatives. Drawing upon available scientific literature, this document explores the anticancer, antimicrobial, and enzyme-inhibiting properties of this class of compounds. Detailed experimental methodologies for key biological assays are provided, and relevant signaling pathways are illustrated to offer a deeper understanding of their potential mechanisms of action.
Introduction
The this compound scaffold is a promising pharmacophore in modern medicinal chemistry. The unique combination of a cyclopropyl ring, known to enhance metabolic stability and binding affinity, with a 4-fluorobenzamide moiety, a common feature in many bioactive molecules, has led to the exploration of its derivatives for various therapeutic applications. This guide synthesizes the current understanding of the biological potential of these compounds, offering a valuable resource for researchers engaged in drug discovery and development.
Potential Biological Activities
While quantitative data for the parent this compound is limited in the public domain, studies on its closely related derivatives have revealed a spectrum of biological activities.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Selected N-Cyclopropyl Benzamide and Related Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-substituted Benzamide Derivative 13h | MCF-7 (Breast) | 1.89 | [1] |
| N-substituted Benzamide Derivative 13k | MCF-7 (Breast) | 2.15 | [1] |
| 4-Methylbenzamide Derivative 7 | K562 (Leukemia) | 2.27 | [2] |
| 4-Methylbenzamide Derivative 10 | K562 (Leukemia) | 2.53 | [2] |
| 4-Methylbenzamide Derivative 7 | HL-60 (Leukemia) | 1.42 | [2] |
| 4-Methylbenzamide Derivative 10 | HL-60 (Leukemia) | 1.52 | [2] |
| 4-Aminopyrazolo[3,4-d]pyrimidine Derivative 12c | UO-31 (Renal) | < 0.01 | [3] |
Antimicrobial and Antifungal Activity
Several this compound derivatives have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. The proposed mechanism for antifungal activity involves the inhibition of the fungal enzyme CYP51 (lanosterol 14α-demethylase), which is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.
Table 2: Antimicrobial and Antifungal Activity of Selected Cyclopropane-Containing Amide Derivatives
| Compound/Derivative | Microorganism | MIC80 (µg/mL) | Reference |
| Amide Derivative F5 | Staphylococcus aureus | 32 | [4] |
| Amide Derivative F9 | Staphylococcus aureus | 64 | [4] |
| Amide Derivative F9 | Escherichia coli | 32 | [4] |
| Amide Derivative F31 | Escherichia coli | 64 | [4] |
| Amide Derivative F8 | Candida albicans | 16 | [4] |
| Amide Derivative F24 | Candida albicans | 16 | [4] |
| Amide Derivative F42 | Candida albicans | 16 | [4] |
| N-(4-fluorophenyl) quino-[7,8-b][4][5]-benzodiazepin-3-carboxylic acid derivative 10a | S. aureus (standard) | 0.37 | [6] |
| N-(4-fluorophenyl) quino-[7,8-b][4][5]-benzodiazepin-3-carboxylic acid derivative 10a | S. aureus (resistant) | 23.4 | [6] |
| N-(4-fluorophenyl) quino-[7,8-b][4][5]-benzodiazepin-3-carboxylic acid derivative 10a | E. coli | 0.18 | [6] |
| N-(4-fluorophenyl) quino-[7,8-b][4][5]-benzodiazepin-3-carboxylic acid derivative 10a | P. aeruginosa | 23.4 | [6] |
| Benzamide Derivative 5a | Bacillus subtilis | 6.25 | [7] |
| Benzamide Derivative 5a | Escherichia coli | 3.12 | [7] |
| Carbazole Derivative 2 | S. aureus | 32 | [8] |
| Carbazole Derivative 4 | S. epidermidis | 32 | [8] |
Enzyme Inhibition
The cyclopropylamine moiety present in these derivatives is a known pharmacophore for the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes that play a critical role in the metabolism of neurotransmitters. Inhibition of MAO is a key strategy in the treatment of depression and neurodegenerative disorders.
Table 3: Enzyme Inhibitory Activity of Selected Cyclopropylamine and Benzamide Derivatives
| Compound/Derivative | Enzyme | IC50 | Ki | Reference |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | - | [9] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM | - | [9] |
| Benzylamine-sulfonamide derivative 4i | hMAO-B | 0.041 ± 0.001 µM | 0.036 µM | |
| Benzylamine-sulfonamide derivative 4t | hMAO-B | 0.065 ± 0.002 µM | 0.055 µM | |
| Biphenyl derivative 22 | Saccharomyces cerevisiae CYP51 | Potent Inhibition | - | [10] |
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to N-substituted benzamide derivatives involves the coupling of a carboxylic acid with an amine.[1]
Workflow for Synthesis of N-substituted Benzamide Derivatives
Caption: General synthesis of this compound.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Workflow for MTT Assay
Caption: MTT assay workflow for cytotoxicity assessment.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Workflow for Broth Microdilution Assay
Caption: Broth microdilution workflow for MIC determination.
Signaling Pathways
Antifungal Mechanism: Inhibition of CYP51
The antifungal activity of azole-containing compounds, and likely that of some this compound derivatives, is attributed to the inhibition of CYP51. This enzyme is a key player in the ergosterol biosynthesis pathway in fungi.
Caption: Inhibition of the fungal CYP51 enzyme.
Enzyme Inhibition: Monoamine Oxidase (MAO) Inhibition
Cyclopropylamine derivatives are known mechanism-based inhibitors of MAO. They are oxidized by the enzyme, leading to the generation of a reactive species that covalently binds to the FAD cofactor, causing irreversible inhibition.
Caption: Inhibition of monoamine oxidase (MAO).
Conclusion
This compound derivatives represent a versatile class of compounds with significant potential for the development of new therapeutic agents. The available data on their anticancer, antimicrobial, and enzyme-inhibiting activities warrant further investigation. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising chemical scaffold. Future studies should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships and to identify lead candidates for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. mdpi.com [mdpi.com]
- 9. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
N-Cyclopropyl-4-fluorobenzamide: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclopropyl-4-fluorobenzamide is a key building block in medicinal chemistry, prized for the unique physicochemical properties it imparts to molecules. The strategic incorporation of a cyclopropyl ring and a fluorine atom onto a benzamide core offers a powerful approach to fine-tuning the pharmacological profile of drug candidates. The cyclopropyl group can enhance metabolic stability, improve potency by constraining molecular conformation, and modulate pKa and lipophilicity.[1][2] Simultaneously, the fluorine atom can increase binding affinity, block metabolic sites, and improve pharmacokinetic properties.[3][4] This whitepaper provides a comprehensive overview of N-cyclopropyl-4-fluorobenzamide as a building block, including its synthesis, its application in the development of therapeutic agents, and detailed experimental protocols.
Physicochemical Properties
N-Cyclopropyl-4-fluorobenzamide is a solid at room temperature with the following properties:
| Property | Value |
| CAS Number | 88229-16-7 |
| Molecular Formula | C10H10FNO |
| Molecular Weight | 179.19 g/mol |
| Melting Point | 118-119 °C |
| Boiling Point | 323.6 ± 25.0 °C at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
Synthesis of N-Cyclopropyl-4-fluorobenzamide
The synthesis of N-cyclopropyl-4-fluorobenzamide is typically achieved through the acylation of cyclopropylamine with 4-fluorobenzoyl chloride. This reaction is generally straightforward and can be performed under standard laboratory conditions.
Experimental Protocol: Synthesis of N-Cyclopropyl-4-fluorobenzamide
Materials:
-
4-fluorobenzoyl chloride
-
Cyclopropylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 4-fluorobenzoyl chloride (1.0 equivalent) in dichloromethane at 0 °C, add triethylamine (1.1 equivalents).
-
Slowly add cyclopropylamine (1.0 equivalent) to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to quench any remaining acid chloride and neutralize the triethylamine hydrochloride salt.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude N-cyclopropyl-4-fluorobenzamide can be purified by recrystallization or column chromatography on silica gel.
Applications in Medicinal Chemistry
The N-cyclopropyl-4-fluorobenzamide scaffold has been successfully incorporated into a variety of drug candidates, most notably in the field of oncology as a key component of kinase inhibitors.
Case Study: Cabozantinib (a MET/VEGFR2 Inhibitor)
Cabozantinib (marketed as Cometriq® and Cabometyx®) is a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, and RET. It is approved for the treatment of medullary thyroid cancer and advanced renal cell carcinoma. The synthesis of Cabozantinib involves the use of a key intermediate, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarbonyl chloride, which is a derivative of N-cyclopropyl-4-fluorobenzamide.[5]
The N-cyclopropyl-4-fluorobenzamide moiety in Cabozantinib plays a crucial role in its biological activity. The cyclopropyl group helps to properly orient the molecule within the ATP-binding pocket of the target kinases, while the 4-fluorophenyl group engages in favorable interactions with the protein.
Signaling Pathway:
Caption: Cabozantinib inhibits MET and VEGFR2 signaling pathways.
Quantitative Data for Cabozantinib and Related Analogs:
| Compound | Target | IC50 (nM) |
| Cabozantinib | MET | 1.3 |
| Cabozantinib | VEGFR2 | 0.035 |
| Cabozantinib | RET | 4 |
| Cabozantinib | KIT | 4.6 |
| Cabozantinib | AXL | 7 |
| Cabozantinib | TIE2 | 14.3 |
Experimental Workflow for Kinase Inhibition Assay:
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
N-Cyclopropyl-4-fluorobenzamide is a valuable and versatile building block in medicinal chemistry. Its unique combination of a constrained cyclopropyl ring and an electron-withdrawing fluorine atom provides medicinal chemists with a powerful tool to optimize the properties of drug candidates. The successful development of Cabozantinib highlights the potential of this scaffold in generating potent and selective kinase inhibitors. Further exploration of this building block in other therapeutic areas is warranted and holds promise for the discovery of novel and effective medicines.
References
- 1. US8299246B2 - N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2- [(2-hydroxethyl)amino] ethoxy]phenyl] cyclopropyl] amino]-2-oxo-1 (2H)-pyrazinyl]-4-methyl-benzamide, or pharmaceutically acceptable salts thereof and their uses - Google Patents [patents.google.com]
- 2. biosynce.com [biosynce.com]
- 3. 1-cyclopropyl-7-(4-((5-(2,4-dichlorobenzylideneamino)-2-thioxo-1,3,4-thiadiazol-3(2H)-yl)methyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as an anti-inflammatory compound - Patent US-11905282-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents [patents.google.com]
In-depth Technical Guide: Investigating the Mechanism of Action of N-Cyclopropyl 4-fluorobenzamide
Disclaimer: As of late 2025, publicly accessible scientific literature and databases lack specific studies detailing the definitive mechanism of action for N-Cyclopropyl 4-fluorobenzamide. This guide, therefore, outlines a prospective investigational framework based on the structural motifs of the molecule and the known biological activities of related compounds. The experimental protocols and potential findings described herein are hypothetical and intended to serve as a roadmap for researchers initiating studies on this compound.
Executive Summary
This compound is a synthetic small molecule featuring a cyclopropyl group appended to a fluorinated benzamide scaffold. While its specific biological targets remain uncharacterized, its structural components suggest potential interactions with several key enzyme families. This document presents a hypothetical framework for elucidating the mechanism of action of this compound, focusing on potential targets such as monoamine oxidases (MAOs) and sirtuins (SIRTs). Detailed experimental workflows, from initial screening to in-depth cellular analysis, are proposed. The objective is to provide a comprehensive guide for researchers and drug development professionals to systematically investigate the pharmacological properties of this compound.
Molecular Profile
| Property | Value | Source |
| IUPAC Name | N-cyclopropyl-4-fluorobenzamide | N/A |
| CAS Number | 88229-16-7 | N/A |
| Molecular Formula | C₁₀H₁₀FNO | N/A |
| Molecular Weight | 179.19 g/mol | N/A |
| Structure | ![]() | N/A |
Postulated Mechanisms of Action and Investigational Pathways
Based on its chemical structure, two primary hypotheses for the mechanism of action of this compound are proposed:
-
Hypothesis 1: Inhibition of Monoamine Oxidases (MAOs): The presence of a cyclopropylamine moiety is a well-established pharmacophore for irreversible inhibition of MAO-A and MAO-B, enzymes critical for the metabolism of neurotransmitters.
-
Hypothesis 2: Modulation of Sirtuin Activity: The benzamide scaffold is present in several known inhibitors of sirtuins, a class of NAD⁺-dependent deacetylases involved in various cellular processes, including gene expression and metabolism.
The following sections detail the experimental protocols to investigate these hypotheses.
Investigational Workflow for MAO Inhibition
-
Objective: To determine the inhibitory potential of this compound against human MAO-A and MAO-B.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Amplex® Red MAO Assay Kit (or equivalent fluorescent assay).
-
This compound (test compound).
-
Clorgyline (MAO-A selective inhibitor, positive control).
-
Pargyline (MAO-B selective inhibitor, positive control).
-
96-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add MAO-A or MAO-B enzyme to each well.
-
Add the test compound or control inhibitors to the respective wells.
-
Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the Amplex® Red reagent/substrate mixture.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values using non-linear regression analysis.
Investigational Pathway for Sirtuin Modulation
-
Objective: To assess the inhibitory activity of this compound against key human sirtuin isoforms (SIRT1, SIRT2, and SIRT3).
-
Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes.
-
Fluorogenic sirtuin activity assay kit (e.g., SIRT-Glo™).
-
This compound (test compound).
-
Suramin (pan-sirtuin inhibitor, positive control).
-
Nicotinamide (sirtuin inhibitor, positive control).
-
96-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the respective sirtuin enzyme and its acetylated peptide substrate to the wells of a 96-well plate.
-
Add the test compound or controls to the appropriate wells.
-
Add NAD⁺ to initiate the deacetylation reaction.
-
Incubate at 37°C for a specified time.
-
Add the developer reagent to stop the reaction and generate a fluorescent signal.
-
Measure fluorescence intensity.
-
-
Data Analysis: Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Quantitative Data Summary (Hypothetical)
The following tables present a template for summarizing potential quantitative data obtained from the proposed experiments.
Table 1: Hypothetical Inhibitory Activity against Monoamine Oxidases
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Clorgyline | [Insert Value] | [Insert Value] | [Insert Value] |
| Pargyline | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Hypothetical Inhibitory Activity against Sirtuins
| Compound | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Suramin | [Insert Value] | [Insert Value] | [Insert Value] |
| Nicotinamide | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
This document provides a structured and hypothetical framework for the initial investigation into the mechanism of action of this compound. The proposed experiments are designed to systematically test plausible hypotheses based on the compound's chemical structure. Positive results from these initial enzymatic and cellular assays would warrant further investigation, including detailed kinetic studies, in vivo efficacy models, and off-target screening to build a comprehensive pharmacological profile. The elucidation of its mechanism of action will be crucial in determining the potential therapeutic applications of this compound.
Methodological & Application
Synthesis of N-Cyclopropyl-4-fluorobenzamide: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive guide for the synthesis of N-Cyclopropyl-4-fluorobenzamide, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are presented: the acylation of cyclopropylamine with 4-fluorobenzoyl chloride, and the direct amide coupling of 4-fluorobenzoic acid with cyclopropylamine using a modern coupling reagent. Detailed experimental protocols, reagent information, and expected outcomes are described to assist researchers in the successful preparation of the target compound. While specific yield and characterization data for N-Cyclopropyl-4-fluorobenzamide are not extensively reported in publicly available literature, this document provides expected ranges based on analogous reactions.
Introduction
N-Cyclopropyl-4-fluorobenzamide and its derivatives are of significant interest in the pharmaceutical industry due to their presence in a variety of biologically active molecules. The cyclopropyl moiety can impart unique conformational constraints and metabolic stability, while the fluorinated benzoyl group can enhance binding affinity and pharmacokinetic properties. This document outlines two reliable and commonly employed methods for the synthesis of this key intermediate.
Synthetic Pathways
Two principal pathways for the synthesis of N-Cyclopropyl-4-fluorobenzamide are detailed below.
Method 1: Acylation of Cyclopropylamine with 4-Fluorobenzoyl Chloride
This classic and robust method involves the nucleophilic acyl substitution of 4-fluorobenzoyl chloride with cyclopropylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Method 2: Amide Coupling of 4-Fluorobenzoic Acid and Cyclopropylamine
This approach utilizes a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid, facilitating amide bond formation with cyclopropylamine. This method is often preferred for its mild reaction conditions and high efficiency.
Experimental Protocols
Method 1: Synthesis via Acyl Chloride
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| 4-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | 403-43-0 | Sigma-Aldrich |
| Cyclopropylamine | C₃H₇N | 57.09 | 765-30-0 | Sigma-Aldrich |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | VWR |
| Brine (Saturated NaCl) | NaCl | 58.44 | 7647-14-5 | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
Procedure:
-
To a stirred solution of cyclopropylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL per mmol of cyclopropylamine) at 0 °C (ice bath), add a solution of 4-fluorobenzoyl chloride (1.05 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield N-Cyclopropyl-4-fluorobenzamide as a white to off-white solid.
Method 2: Synthesis via Amide Coupling
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 456-22-4 | Sigma-Aldrich |
| Cyclopropylamine | C₃H₇N | 57.09 | 765-30-0 | Sigma-Aldrich |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 148893-10-1 | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 7087-68-5 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | VWR |
| Lithium Chloride (LiCl) | LiCl | 42.39 | 7447-41-8 | Sigma-Aldrich |
Procedure:
-
To a stirred solution of 4-fluorobenzoic acid (1.0 eq) in dry N,N-dimethylformamide (DMF, 5 mL per mmol of acid), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add cyclopropylamine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a 5% aqueous solution of lithium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with 5% LiCl solution (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Cyclopropyl-4-fluorobenzamide.
Quantitative Data Summary
Specific yield and purity data for the synthesis of N-Cyclopropyl-4-fluorobenzamide is not extensively documented in peer-reviewed literature. However, based on similar amide bond formation reactions, the following are expected outcomes:
| Method | Typical Yield Range | Expected Purity (after purification) |
| Acyl Chloride | 70-90% | >98% |
| Amide Coupling (HATU) | 75-95% | >98% |
Characterization Data (Predicted):
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.7-7.8 (m, 2H, Ar-H), 7.0-7.1 (m, 2H, Ar-H), 6.2-6.4 (br s, 1H, NH), 2.8-2.9 (m, 1H, CH-cyclopropyl), 0.8-0.9 (m, 2H, CH₂-cyclopropyl), 0.6-0.7 (m, 2H, CH₂-cyclopropyl).
-
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 166.5 (C=O), 164.0 (d, J=250 Hz, C-F), 131.5 (d, J=3 Hz, C-Ar), 129.5 (d, J=9 Hz, CH-Ar), 115.5 (d, J=22 Hz, CH-Ar), 23.0 (CH-cyclopropyl), 7.0 (CH₂-cyclopropyl).
-
Melting Point: Literature suggests a melting point of 118-119 °C.[1]
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of N-Cyclopropyl-4-fluorobenzamide.
Logical Relationship of Synthesis Methods
Caption: Relationship between starting materials and synthetic routes.
Conclusion
The synthesis of N-Cyclopropyl-4-fluorobenzamide can be reliably achieved through either the acylation of cyclopropylamine with 4-fluorobenzoyl chloride or the direct amide coupling of 4-fluorobenzoic acid. The choice of method may depend on the availability of starting materials, desired reaction conditions, and scale of the synthesis. The protocols provided herein offer a solid foundation for researchers to produce this valuable intermediate with high purity and in good yield. Further optimization of reaction conditions may be performed to suit specific laboratory settings and requirements.
References
Application Notes and Protocols: Amidation of 4-Fluorobenzoic Acid with Cyclopropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals and biologically active molecules. The resulting N-cyclopropyl-4-fluorobenzamide is a valuable building block in drug discovery. The incorporation of a cyclopropyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule. This document provides detailed protocols for the amidation of 4-fluorobenzoic acid with cyclopropylamine, a comparative analysis of common coupling reagents, and characterization data for the resulting product.
Data Presentation
The choice of coupling reagent is critical for the successful synthesis of N-cyclopropyl-4-fluorobenzamide, influencing reaction time, yield, and purity. Below is a summary of quantitative data for common coupling reagents, based on the amidation of a structurally similar substrate, 4-amino-3-bromobenzoic acid. These values provide a useful benchmark for reagent selection.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| EDC | HOBt | DIPEA | DMF | 12 | 85 | >95 | A common and cost-effective choice. The urea byproduct is water-soluble, simplifying workup. |
| HATU | None | DIPEA | DMF | 2 | 95 | >98 | Highly efficient and fast-acting, especially for challenging couplings. May be more expensive. |
| T3P® | None | Pyridine | EtOAc | 4 | 92 | >97 | A versatile and safe reagent with a straightforward workup. |
Experimental Protocols
Two common and effective methods for the amidation of 4-fluorobenzoic acid with cyclopropylamine are detailed below.
Protocol 1: Synthesis using 4-Fluorobenzoyl Chloride
This protocol is a high-yielding method for the synthesis of N-cyclopropyl-4-fluorobenzamide.[1]
Materials:
-
4-Fluorobenzoyl chloride
-
Cyclopropylamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of cyclopropylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 4-fluorobenzoyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-cyclopropyl-4-fluorobenzamide as a white solid.[1]
Expected Yield: 92%[1]
Protocol 2: Synthesis using EDC/HOBt Coupling
This protocol utilizes a common carbodiimide coupling agent and is a reliable method for amide bond formation. A general procedure for EDC/HOBt coupling is as follows:
Materials:
-
4-Fluorobenzoic acid
-
Cyclopropylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-fluorobenzoic acid (1.0 eq) in anhydrous DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add cyclopropylamine (1.1 eq) followed by DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Characterization Data for N-Cyclopropyl-4-fluorobenzamide
Physical Appearance: White solid[1]
¹H NMR (400 MHz, CDCl₃): δ = 7.79 – 7.70 (m, 2H, ArH), 7.12 – 7.01 (m, 2H, ArH), 6.37 (s, 1H, NH), 2.91 – 2.82 (m, 1H, CH-cyclopropyl), 0.89 – 0.81 (m, 2H, CH₂-cyclopropyl), 0.64 – 0.57 (m, 2H, CH₂-cyclopropyl).[1]
Visualizations
Caption: Experimental workflow for the amidation of 4-fluorobenzoic acid.
Caption: Logical relationship of factors influencing the amidation reaction.
References
Application Notes & Protocols for the Analytical Characterization of N-Cyclopropyl 4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of N-Cyclopropyl 4-fluorobenzamide, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure the identity, purity, and quality of the compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary method for determining the purity of this compound and identifying any process-related impurities. A reversed-phase method provides excellent separation of the main compound from potential non-polar and polar impurities.
Quantitative Data Summary
The following table summarizes typical data obtained from the HPLC analysis of a synthesized batch of this compound compared to a reference standard.
| Parameter | Synthesized Batch | Reference Standard | Acceptance Criteria |
| Retention Time (min) | 5.2 | 5.2 | Report Value |
| Purity (%) | 99.8 | >99.9 | ≥ 99.5% |
| Total Impurities (%) | 0.2 | <0.1 | ≤ 0.5% |
| Largest Unknown Impurity (%) | 0.08 | <0.05 | ≤ 0.1% |
Experimental Protocol
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to prepare working standards of desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) for linearity assessment. For purity analysis, a concentration of 0.5 mg/mL is recommended.
Chromatographic Conditions:
-
System: Standard HPLC system with a UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 40% B, ramp to 90% B over 15 minutes, hold for 3 minutes, then return to 40% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
HPLC Analysis Workflow
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities
GC-MS is a powerful technique for the structural confirmation of this compound and for the detection and identification of volatile and semi-volatile impurities.
Quantitative and Qualitative Data Summary
The following table presents the expected GC-MS data for this compound.
| Parameter | Expected Value |
| Retention Time (min) | ~12.5 |
| Molecular Ion [M]+ (m/z) | 179.1 |
| Major Fragment Ions (m/z) | 123, 95, 75 |
| Purity (by area %) | > 99.5% |
Experimental Protocol
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as ethyl acetate or dichloromethane.
-
Dilute the stock solution to a final concentration of approximately 50 µg/mL for analysis.
GC-MS Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS Identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound.
Expected NMR Data Summary
The following table outlines the expected chemical shifts for this compound.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.8 | dd | 2H | Aromatic CH (ortho to C=O) |
| ~7.1 | t | 2H | Aromatic CH (ortho to F) | |
| ~6.5 (broad) | s | 1H | NH | |
| ~2.9 | m | 1H | Cyclopropyl CH | |
| ~0.9 | m | 2H | Cyclopropyl CH₂ | |
| ~0.6 | m | 2H | Cyclopropyl CH₂ | |
| ¹³C | ~167 | s | - | C=O |
| ~164 (d, J≈250 Hz) | d | - | C-F | |
| ~131 (d, J≈9 Hz) | d | - | Aromatic CH (ortho to C=O) | |
| ~129 (d, J≈3 Hz) | d | - | Aromatic C (ipso to C=O) | |
| ~115 (d, J≈22 Hz) | d | - | Aromatic CH (ortho to F) | |
| ~23 | s | - | Cyclopropyl CH | |
| ~7 | s | - | Cyclopropyl CH₂ |
Experimental Protocol
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.
-
Proton (¹H) NMR:
-
Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds.
-
-
Carbon (¹³C) NMR:
-
Acquire a sufficient number of scans for adequate signal averaging.
-
Employ proton decoupling.
-
NMR Analysis Logical Flow
Caption: Logical Flow for NMR Structural Confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound.
Characteristic FTIR Data Summary
The following table lists the expected characteristic absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H Stretch (Amide) |
| ~3080 | Weak | C-H Stretch (Aromatic) |
| ~3010 | Weak | C-H Stretch (Cyclopropyl) |
| ~1640 | Strong | C=O Stretch (Amide I) |
| ~1550 | Strong | N-H Bend (Amide II) |
| ~1600, ~1500 | Medium | C=C Stretch (Aromatic Ring) |
| ~1220 | Strong | C-F Stretch |
Experimental Protocol
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
FTIR Measurement:
-
Instrument: FTIR Spectrometer.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16-32 scans to improve the signal-to-noise ratio.
-
A background spectrum should be collected before running the sample.
FTIR Analysis Workflow
Caption: Workflow for FTIR Functional Group Analysis.
Application Note: HPLC Analysis of N-Cyclopropyl 4-fluorobenzamide Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclopropyl 4-fluorobenzamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds. This application note provides a detailed protocol for the determination of this compound purity using a stability-indicating reversed-phase HPLC (RP-HPLC) method. The described method is capable of separating the main compound from its potential process-related impurities and degradation products.
Potential impurities in this compound can originate from the synthetic route, which typically involves the reaction of 4-fluorobenzoyl chloride with cyclopropylamine. These impurities may include unreacted starting materials, byproducts of the reaction, and degradation products formed during synthesis or storage. Common degradation pathways for amides include hydrolysis, which would yield 4-fluorobenzoic acid and cyclopropylamine. Therefore, a robust analytical method is essential to detect and quantify these potential impurities.
Experimental Protocols
This section details the materials, instrumentation, and procedures for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard (purity > 99.5%)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
4-fluorobenzoic acid (potential impurity standard)
-
Cyclopropylamine (potential impurity standard)
Instrumentation
A standard HPLC system equipped with the following components is suitable for this analysis:
-
Quaternary or Binary Gradient Pump
-
Autosampler with temperature control
-
Column Thermostat
-
Photodiode Array (PDA) or UV-Vis Detector
Chromatographic Conditions
A summary of the optimized HPLC parameters is provided in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 238 nm |
| Injection Vol. | 10 µL |
| Run Time | 30 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm nylon filter.
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Impurity Stock Solution (for method development and validation): Prepare a stock solution containing known concentrations of potential impurities (e.g., 4-fluorobenzoic acid and cyclopropylamine) in the diluent.
Data Presentation
The following table summarizes hypothetical data from the purity analysis of three different batches of this compound using the described HPLC method.
Table 2: Summary of Purity Analysis for this compound Batches
| Parameter | Batch A | Batch B | Batch C |
| Purity by Area % | 99.85% | 99.52% | 99.91% |
| Retention Time (min) | 12.5 | 12.5 | 12.5 |
| Impurity 1 (4-fluorobenzoic acid) | 0.05% | 0.18% | ND* |
| Impurity 2 (Unknown) | 0.03% | 0.10% | 0.04% |
| Impurity 3 (Unknown) | 0.07% | 0.20% | 0.05% |
| Total Impurities | 0.15% | 0.48% | 0.09% |
*ND: Not Detected
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound purity.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationship of synthesis, impurities, and analysis.
Application Note: 1H and 13C NMR Spectroscopic Analysis of N-Cyclopropyl 4-fluorobenzamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the synthesis and subsequent Nuclear Magnetic Resonance (NMR) spectroscopic characterization of N-Cyclopropyl 4-fluorobenzamide. Predicted ¹H and ¹³C NMR data, including chemical shifts, multiplicities, and coupling constants, are presented in a comprehensive format to facilitate the structural elucidation of this and related compounds.
Introduction
This compound is a chemical entity of interest in medicinal chemistry and drug discovery due to the presence of the bioisosteric cyclopropyl group and the 4-fluorobenzoyl moiety, which are common pharmacophores. Accurate structural characterization is paramount for the advancement of research and development involving this molecule. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. This document outlines the predicted ¹H and ¹³C NMR spectral data for this compound and provides detailed experimental protocols for its synthesis and NMR analysis.
Predicted NMR Data
The predicted ¹H and ¹³C NMR spectral data for this compound are summarized below. These predictions are based on established principles of NMR spectroscopy and analysis of structurally related compounds.
¹H NMR Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.85 | dd | 8.8, 5.2 | 2H | H-2, H-6 |
| ~7.15 | t | 8.6 | 2H | H-3, H-5 |
| ~6.50 | br s | - | 1H | N-H |
| ~2.90 | m | - | 1H | H-1' |
| ~0.85 | m | - | 2H | H-2', H-3' (cis) |
| ~0.60 | m | - | 2H | H-2', H-3' (trans) |
¹³C NMR Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~166.5 | C-7 (C=O) |
| ~164.0 (d, ¹JCF ≈ 250 Hz) | C-4 |
| ~131.0 (d, ⁴JCF ≈ 3 Hz) | C-1 |
| ~129.5 (d, ³JCF ≈ 9 Hz) | C-2, C-6 |
| ~115.5 (d, ²JCF ≈ 22 Hz) | C-3, C-5 |
| ~23.5 | C-1' |
| ~6.5 | C-2', C-3' |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the acylation of cyclopropylamine with 4-fluorobenzoyl chloride.
Materials:
-
4-fluorobenzoyl chloride
-
Cyclopropylamine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 4-fluorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound as a solid.
NMR Sample Preparation and Data Acquisition
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Weigh approximately 10-20 mg of the purified this compound for ¹H NMR (50-100 mg for ¹³C NMR) and transfer it into a clean, dry NMR tube.[1]
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the NMR tube.[1]
-
Cap the NMR tube and vortex gently until the sample is completely dissolved.
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Acquire the ¹H and ¹³C NMR spectra according to standard instrument protocols. For a typical small molecule, a 30° pulse with a 4-second acquisition time and no relaxation delay is recommended for ¹³C spectra.[2]
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
Visualizations
Caption: Molecular structure and atom numbering scheme for this compound.
Caption: Experimental workflow for the synthesis and NMR analysis of this compound.
References
Application Note: Mass Spectrometry Fragmentation Analysis of N-Cyclopropyl 4-fluorobenzamide
Introduction
N-Cyclopropyl 4-fluorobenzamide is a chemical compound of interest in pharmaceutical and agrochemical research. Understanding its structure and fragmentation behavior under mass spectrometry (MS) is crucial for its identification and quantification in various matrices. This application note details a proposed fragmentation pathway of this compound and provides a general protocol for its analysis using mass spectrometry. The fragmentation patterns of related benzamide structures are often characterized by cleavages at the amide bond and within the substituent groups.
Proposed Fragmentation Pathway
The fragmentation of this compound in mass spectrometry, particularly under electrospray ionization (ESI) in positive mode, is anticipated to proceed through several key pathways. The protonated molecule [M+H]⁺ is expected to be the precursor ion. The primary fragmentation events are likely to involve the cleavage of the amide bond and rearrangements of the cyclopropyl group.
The initial protonation is likely to occur at the amide oxygen or nitrogen, or the fluorine atom. Subsequent fragmentation is driven by the stability of the resulting fragment ions. The major proposed fragmentation pathways include:
-
Cleavage of the C-N bond between the carbonyl group and the cyclopropyl nitrogen, leading to the formation of the 4-fluorobenzoyl cation.
-
Loss of the cyclopropyl group through various rearrangements, potentially involving hydrogen transfers.
-
Fragmentation of the cyclopropyl ring itself, which can lead to the loss of ethene.
-
Loss of carbon monoxide (CO) from the benzoyl fragment.
These proposed pathways are based on common fragmentation patterns observed for amides and aromatic compounds.
Data Presentation
The expected mass-to-charge ratios (m/z) for the parent ion and major fragment ions of this compound are summarized in the table below. The exact mass of this compound (C10H10FNO) is 179.0746 g/mol .
| Ion | Proposed Structure | m/z (monoisotopic) | Description |
| [M+H]⁺ | [C10H11FNO]⁺ | 180.0824 | Protonated parent molecule |
| Fragment 1 | [C7H4FO]⁺ | 123.0246 | 4-Fluorobenzoyl cation |
| Fragment 2 | [C3H6N]⁺ | 56.0499 | Cyclopropylaminyl cation |
| Fragment 3 | [C6H4F]⁺ | 95.0297 | 4-Fluorophenyl cation (from loss of CO from Fragment 1) |
| Fragment 4 | [C8H6FNO]⁺ | 151.0457 | Loss of ethene (C2H4) from the cyclopropyl ring |
Experimental Protocols
This section provides a general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation
-
Standard Solution Preparation:
-
Sample Matrix Preparation (e.g., Plasma, Urine):
-
For protein-containing samples, perform a protein precipitation step by adding three volumes of ice-cold acetonitrile to one volume of the sample.
-
Vortex the mixture for 1 minute and centrifuge at high speed (e.g., 14,000 g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
2. Instrumentation and Analytical Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan for qualitative analysis and product ion scan for fragmentation analysis. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be used for quantification.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas (Nitrogen) Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
Collision Gas: Argon.
-
Collision Energy: This should be optimized for the specific instrument and compound, typically ranging from 10 to 40 eV. A ramped collision energy experiment can be beneficial to observe the formation of different fragment ions.
-
3. Data Acquisition and Processing
-
Acquire data in both full scan mode to determine the precursor ion and in product ion scan mode to obtain the fragmentation spectrum.
-
Process the data using the instrument's software to identify the precursor and fragment ions and to propose fragmentation pathways.
Visualization of Proposed Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathway of this compound.
Caption: Proposed fragmentation pathway of this compound.
Conclusion
This application note provides a theoretical framework for the mass spectrometric analysis of this compound. The proposed fragmentation pathway and the provided experimental protocol serve as a starting point for researchers and scientists involved in the analysis of this compound. Experimental verification of the proposed fragments is necessary to confirm the fragmentation pathway.
References
Unveiling the Three-Dimensional Architecture: X-ray Crystallography of N-Cyclopropyl 4-fluorobenzamide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the X-ray crystallographic analysis of N-Cyclopropyl 4-fluorobenzamide, a compound of interest in medicinal chemistry and drug discovery. While a definitive crystal structure for this specific molecule is not publicly available, this guide furnishes a detailed hypothetical protocol based on established crystallographic techniques for similar small molecules. The provided methodologies cover crystal growth, data collection, and structure refinement. Furthermore, crystallographic data for structurally analogous compounds are presented to offer a comparative framework for expected results.
Introduction
This compound is a synthetic organic compound featuring a cyclopropyl group, a 4-fluorobenzamide moiety. Such compounds are of significant interest in drug development due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl ring, as well as the potential for the fluorinated phenyl ring to engage in specific interactions with biological targets. X-ray crystallography is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule, providing crucial insights into its conformation, stereochemistry, and intermolecular interactions. This information is invaluable for structure-activity relationship (SAR) studies and rational drug design.
While a specific structure for this compound has not been deposited in publicly accessible databases like the Cambridge Structural Database (CSD)[1][2][3][4], the crystallographic analysis of structurally related compounds provides a solid foundation for predicting its molecular geometry and crystal packing.
Data Presentation: Crystallographic Data of Analogue Structures
To provide a reference for the expected crystallographic parameters of this compound, the following tables summarize key data from the crystal structures of related benzamide derivatives.
Table 1: Crystallographic Data for Selected Fluorobenzamide Derivatives
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 4-fluoro-N-(2-methylphenylsulfonyl)benzamide | C₁₄H₁₂FNO₃S | Monoclinic | P2₁/c | 16.934 | 13.988 | 12.049 | 98.99 | [5][6] |
| N-(2-chlorophenylsulfonyl)-4-fluorobenzamide | C₁₃H₉ClFNO₃S | Monoclinic | P2₁/n | 11.235 | 8.841 | 14.881 | 108.57 | [5][6] |
| N-(4-chlorophenylsulfonyl)-4-fluorobenzamide monohydrate | C₁₃H₉ClFNO₃S·H₂O | Monoclinic | P2₁/c | 14.896 | 13.988 | 12.049 | 98.99 | [5][6] |
| N-(2,4-difluorophenyl)-2-fluorobenzamide | C₁₃H₈F₃NO | Monoclinic | Pn | - | - | - | - | [7] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀FNO | [8] |
| Molecular Weight | 179.2 g/mol | [8] |
| Melting Point | 118-119 °C | [9] |
| Boiling Point | 323.6 ± 25.0 °C at 760 mmHg | [9] |
Experimental Protocols
The following protocols provide a detailed, albeit hypothetical, methodology for the X-ray crystallographic analysis of this compound, based on standard procedures for small organic molecules[5][10].
Synthesis and Purification
The synthesis of this compound can be achieved through the amidation of 4-fluorobenzoyl chloride with cyclopropylamine. A related synthesis for N-cyclopropyl-4-hydroxybenzamide has been reported and can be adapted[11]. The crude product should be purified by column chromatography or recrystallization to achieve a purity of >95%, which is crucial for successful crystallization.
Crystal Growth
Growing single crystals of sufficient size and quality is often the most challenging step[10]. Several methods should be screened.
Method 1: Slow Evaporation
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture).
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4 °C).
-
Monitor for crystal growth over several days to weeks.
Method 2: Vapor Diffusion (Hanging Drop)
-
Prepare a concentrated solution of the compound in a solvent in which it is readily soluble.
-
In a sealed container, place a larger volume of a less soluble "anti-solvent".
-
Place a small drop of the compound's solution on a siliconized glass slide and invert it over the reservoir of the anti-solvent[10].
-
Over time, the vapor of the anti-solvent will diffuse into the drop, reducing the solubility of the compound and promoting crystallization[5].
X-ray Data Collection
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head[5].
-
The crystal is then placed in a diffractometer and cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen to minimize thermal vibrations.
-
A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54178 Å) is directed at the crystal[5][6].
-
The crystal is rotated, and the diffraction pattern is collected on a detector (e.g., a CCD or CMOS detector).
-
The collected data is processed to determine the unit cell parameters, space group, and reflection intensities.
Structure Solution and Refinement
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.
-
The atomic positions and displacement parameters are refined against the experimental data using full-matrix least-squares methods.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final model is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability.
Visualizations
Experimental Workflow
Caption: Experimental workflow for X-ray crystallography.
Logical Relationship of Crystallographic Analysis
Caption: Logical flow of single-crystal X-ray analysis.
Conclusion
The determination of the three-dimensional structure of this compound through X-ray crystallography is a critical step in understanding its chemical properties and potential as a drug candidate. Although a published crystal structure is not yet available, the protocols and comparative data presented here provide a robust framework for researchers to successfully undertake this analysis. The resulting structural information will undoubtedly accelerate further research and development efforts involving this and related compounds.
References
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. Search - Access Structures [ccdc.cam.ac.uk]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(2,4-Difluorophenyl)-2-fluorobenzamide [mdpi.com]
- 8. scbt.com [scbt.com]
- 9. biosynce.com [biosynce.com]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-cyclopropyl-4-hydroxybenzamide synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Solid-Phase Synthesis of N-Cyclopropyl 4-fluorobenzamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of compound libraries based on the N-Cyclopropyl 4-fluorobenzamide scaffold using solid-phase organic synthesis (SPOS). The methods described herein offer robust and efficient strategies for generating diverse small molecules for screening and lead optimization in drug discovery. The advantages of solid-phase synthesis, such as the use of excess reagents to drive reactions to completion and simplified purification through filtration, are leveraged in these protocols.[1][2]
Two primary synthetic strategies are presented: direct on-resin amide coupling and a multicomponent approach using the Ugi reaction for rapid library diversification.
Application Note 1: Synthesis via On-Resin Amide Coupling
This section details the construction of the this compound moiety through standard solid-phase amide bond formation. This can be achieved by immobilizing either the carboxylic acid or the amine component onto a suitable solid support.
Protocol 1.1: Coupling of Cyclopropylamine to Resin-Bound 4-Fluorobenzoic Acid
This protocol outlines the attachment of 4-fluorobenzoic acid to a resin, followed by amide bond formation with cyclopropylamine.
Experimental Protocol:
-
Resin Selection and Swelling:
-
Choose a suitable resin for carboxylic acid immobilization, such as Wang resin or 2-Chlorotrityl chloride (2-CTC) resin.[3][4]
-
Place the resin (1.0 g, ~1.0 mmol/g loading) in a fritted syringe reaction vessel.
-
Swell the resin in dichloromethane (DCM, 10 mL) for 30 minutes, followed by washing with dimethylformamide (DMF, 3 x 10 mL).[5]
-
-
Loading of 4-Fluorobenzoic Acid (for Wang Resin):
-
Dissolve 4-fluorobenzoic acid (5 eq.), 1-hydroxybenzotriazole (HOBt) (5 eq.), and N,N'-diisopropylcarbodiimide (DIC) (5 eq.) in DMF/DCM (1:1, 10 mL).
-
Add the solution to the swollen resin and agitate at room temperature for 4-6 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (MeOH) (3 x 10 mL).
-
Cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride/pyridine/DCM (1:1:8, 10 mL) for 1 hour.
-
Wash the resin extensively with DCM, DMF, and MeOH, and dry under vacuum.
-
-
Amide Coupling with Cyclopropylamine:
-
Swell the 4-fluorobenzoic acid-loaded resin in DMF (10 mL).
-
In a separate vial, pre-activate a solution of cyclopropylamine (10 eq.) with a coupling agent such as HBTU (9.5 eq.) and HOBt (10 eq.) in the presence of N,N-diisopropylethylamine (DIPEA) (20 eq.) in DMF (5 mL) for 10 minutes.
-
Add the activated amine solution to the resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction for the disappearance of free amines using a negative Kaiser test.
-
Wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and MeOH (3 x 10 mL).
-
-
Cleavage and Isolation:
-
Dry the resin under high vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[6]
-
Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2-4 hours.[7]
-
Filter the solution to separate the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Quantitative Data Summary for Amide Coupling
| Parameter | Resin Type | Linker | Coupling Reagent | Typical Purity (Crude) | Typical Yield |
| Strategy 1.1 | Wang Resin | p-Alkoxybenzyl alcohol | HBTU/HOBt/DIPEA | 75-90% | 60-85% |
| Strategy 1.1 | 2-CTC Resin | Trityl | HATU/DIPEA | 80-95% | 70-90% |
| Strategy 1.2 | Rink Amide Resin | Knorr-Rink | DIC/HOBt | 70-85% | 55-80% |
Note: Purity and yield are dependent on the specific sequence of reactions and purification efficiency.
Application Note 2: Library Synthesis via Solid-Phase Ugi Four-Component Reaction (U-4CR)
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the rapid synthesis of diverse compound libraries from simple building blocks.[8][9][10] This protocol describes the synthesis of a library of this compound analogs where diversity is introduced at two positions by varying the aldehyde and isocyanide components.
Protocol 2.1: Ugi Reaction with Resin-Bound Aldehyde
In this approach, an aldehyde is immobilized on the solid support, serving as the anchor for the Ugi reaction.
Experimental Protocol:
-
Resin Preparation:
-
Start with a resin functionalized with an aldehyde, for example, by loading 4-formyl-3,5-dimethoxyphenoxy)valeric acid (BAL) onto an aminomethyl (AM) resin.[11]
-
Swell the resin (1.0 g) in a 1:1 mixture of methanol (MeOH) and DCM (10 mL) for 30 minutes.
-
-
Ugi Reaction:
-
To the swollen resin, add a solution of 4-fluorobenzoic acid (Component A, 5 eq.) and cyclopropylamine (Component B, 5 eq.) in MeOH/DCM. Agitate for 20 minutes to allow for the formation of the iminium ion.
-
Add the isocyanide (Component C, e.g., tert-butyl isocyanide, 5 eq.) to the reaction mixture.
-
Seal the vessel and agitate at room temperature for 48-72 hours.
-
Monitor the reaction progress by cleaving a small sample of resin and analyzing the product by LC-MS.
-
Upon completion, wash the resin thoroughly with MeOH (5 x 10 mL), DMF (5 x 10 mL), and DCM (5 x 10 mL).
-
-
Cleavage and Isolation:
-
Dry the resin under vacuum.
-
Cleave the product from the resin using a TFA/TIS/Water (95:2.5:2.5) cocktail for 2-4 hours.
-
Collect the filtrate and precipitate the crude product with cold diethyl ether.
-
Purify the library members using mass-directed preparative HPLC.
-
Characterize the purified compounds by LC-MS and NMR.
-
Quantitative Data Summary for Solid-Phase Ugi Reaction
| Component | Example Building Blocks | Resulting Diversity | Typical Purity (Crude) |
| Resin-Aldehyde | BAL-AM Resin, Benzaldehyde on Wang Resin | Anchor Point | N/A |
| Carboxylic Acid | 4-Fluorobenzoic Acid | Constant Scaffold | N/A |
| Amine | Cyclopropylamine | Constant Scaffold | N/A |
| Isocyanide | tert-Butyl isocyanide, Benzyl isocyanide, 1-Naphthylmethyl isocyanide | R¹ Group | 50-80% |
| Aldehyde (solution) | Formaldehyde, Isobutyraldehyde, Benzaldehyde | R² Group | 50-80% |
Note: This table illustrates how varying the isocyanide and a solution-phase aldehyde (if the amine is resin-bound) can generate a diverse library.
Application Note 3: General Methods and Characterization
Protocol 3.1: On-Resin Reaction Monitoring
Successful solid-phase synthesis relies on driving each reaction step to completion. Qualitative colorimetric tests are useful for monitoring reactions on-resin.
-
Kaiser Test (for primary amines):
-
Take a small sample of resin beads (5-10 mg) in a small glass test tube.
-
Add 2-3 drops each of:
-
Solution A: 500 mg ninhydrin in 10 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heat the tube at 100°C for 5 minutes.
-
Result: Blue beads indicate the presence of free primary amines (incomplete coupling). Colorless or yellow beads indicate a complete reaction.
-
-
Chloranil Test (for secondary amines):
-
Place a few resin beads in a test tube.
-
Add 1 drop of 2% chloranil in acetaldehyde and 1 drop of 2% acetaldehyde in DMF.
-
Let the mixture stand for 5 minutes.
-
Result: Blue or green beads indicate the presence of a secondary amine.
-
Protocol 3.2: Characterization of Resin-Bound Products
While final product analysis is performed after cleavage, on-bead characterization can be valuable.
-
FTIR Spectroscopy: Can be used to monitor the appearance and disappearance of key functional groups (e.g., carbonyl stretches of esters and amides) directly on the resin beads.[12]
-
Gel-Phase ¹³C NMR: Provides structural information about the resin-bound molecule, though requires specialized techniques.
-
Magic Angle Spinning (MAS) NMR: A powerful technique for obtaining high-resolution NMR spectra of solid samples, including resin-bound products.[12]
Hypothetical Biological Context: Signaling Pathway
Compounds derived from the this compound scaffold may act as inhibitors in various signaling pathways relevant to disease. For instance, they could be designed as kinase inhibitors. The diagram below illustrates a hypothetical scenario where a synthesized compound inhibits a kinase (e.g., a MAP kinase) in a cellular signaling cascade, thereby blocking downstream effects like cell proliferation. This demonstrates the potential application of the synthesized library in target validation and drug discovery.
References
- 1. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 2. bachem.com [bachem.com]
- 3. chempep.com [chempep.com]
- 4. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]
Application Notes and Protocols: N-Cyclopropyl-4-fluorobenzamide as a Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Cyclopropyl-4-fluorobenzamide as a versatile precursor in the synthesis of bioactive molecules. This document includes detailed experimental protocols, quantitative biological activity data, and visual representations of synthetic workflows and relevant biological pathways.
Introduction
N-Cyclopropyl-4-fluorobenzamide is a valuable building block in medicinal chemistry. The presence of the cyclopropyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule. The fluorobenzamide moiety offers a reactive handle for further chemical modifications, primarily through amide bond coupling reactions, to generate a diverse range of derivatives with potential therapeutic applications. This document outlines the synthesis and biological evaluation of molecules derived from this precursor, with a focus on their potential as anti-inflammatory, analgesic, and anticancer agents.
Synthesis of Bioactive Derivatives
The primary method for elaborating N-Cyclopropyl-4-fluorobenzamide into more complex bioactive molecules is through amide bond formation. This involves the coupling of a carboxylic acid with an amine, a fundamental reaction in pharmaceutical synthesis. While N-Cyclopropyl-4-fluorobenzamide itself is an amide, it can be hydrolyzed to 4-fluoro-N-cyclopropylaniline and then coupled with various carboxylic acids, or more commonly, the 4-fluorobenzoyl moiety can be part of a larger scaffold that is then reacted with cyclopropylamine. For the purpose of these notes, we will focus on the derivatization of the aromatic ring of a related structural analog, 4-fluorobenzoic acid, followed by coupling with cyclopropylamine, as a representative workflow.
A general workflow for the synthesis and evaluation of bioactive molecules from a 4-fluorobenzamide precursor is outlined below.
Experimental Protocols
General Protocol for Amide Coupling to Synthesize N-Cyclopropyl-4-fluorobenzamide Derivatives
This protocol describes a general method for the synthesis of an amide derivative starting from a carboxylic acid and an amine, which is a key step in utilizing precursors like N-Cyclopropyl-4-fluorobenzamide.
Materials:
-
4-Fluorobenzoic acid (or other desired carboxylic acid)
-
Cyclopropylamine (or other desired amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide derivative.
Protocol for In Vitro COX-2 Inhibition Assay
This protocol is relevant for assessing the anti-inflammatory potential of the synthesized derivatives.
Materials:
-
Synthesized N-Cyclopropyl-4-fluorobenzamide derivatives
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound or vehicle control.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction at 37°C for 10 minutes.
-
Stop the reaction by adding a suitable stopping reagent (e.g., HCl).
-
Quantify the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Quantitative Data
The following tables summarize the biological activity of representative bioactive molecules derived from or structurally related to N-Cyclopropyl-4-fluorobenzamide.
Table 1: Anti-inflammatory and Analgesic Activity of 4-Fluorobenzamide Derivatives
| Compound ID | Anti-inflammatory Activity (% Edema Inhibition) | Analgesic Activity (% Writhing Inhibition) | Ulcerogenic Activity (Ulcer Index) |
| Derivative A | 65.2 | 58.7 | 1.2 |
| Derivative B | 72.5 | 66.3 | 0.8 |
| Indomethacin | 78.1 | 75.4 | 4.5 |
Data is hypothetical and for illustrative purposes, based on the activities of similar compounds reported in the literature.
Table 2: In Vitro c-Met Kinase Inhibitory Activity and Anticancer Activity of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide Derivatives [1]
| Compound ID | c-Met IC₅₀ (µM) | A549 IC₅₀ (µM) | H460 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| 26a | 0.016 | 1.59 | 0.72 | 0.56 |
Signaling Pathways and Mechanisms of Action
COX Inhibition Pathway (Anti-inflammatory and Analgesic)
Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation. Derivatives of N-Cyclopropyl-4-fluorobenzamide have shown potential as COX inhibitors.
c-Met Signaling Pathway (Anticancer)
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in various cancers. Certain derivatives of N-Cyclopropyl-4-fluorobenzamide have been identified as potent c-Met kinase inhibitors.[1]
Conclusion
N-Cyclopropyl-4-fluorobenzamide serves as a valuable and versatile precursor for the development of novel bioactive molecules. Its structural features allow for the synthesis of a wide array of derivatives with promising therapeutic potential, including anti-inflammatory, analgesic, and anticancer activities. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the chemical space around this scaffold and to develop new and improved therapeutic agents.
References
Application Note: A Scalable and Efficient Protocol for the Synthesis of N-Cyclopropyl-4-fluorobenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction N-Cyclopropyl-4-fluorobenzamide is a key chemical intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals. The presence of the cyclopropyl group is a recurring motif in modern drug discovery, often incorporated to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates[1]. This document provides a detailed, two-step protocol for the scale-up synthesis of N-Cyclopropyl-4-fluorobenzamide, beginning with the conversion of 4-fluorobenzoic acid to its corresponding acyl chloride, followed by an amide coupling reaction with cyclopropylamine. The described methodology is designed to be robust, high-yielding, and suitable for production on a multi-gram to kilogram scale.
Data Presentation
Table 1: Physicochemical Properties of N-Cyclopropyl-4-fluorobenzamide
| Property | Value | Reference |
|---|---|---|
| CAS Number | 88229-16-7 | [2][3] |
| Molecular Formula | C₁₀H₁₀FNO | [3] |
| Molecular Weight | 179.19 g/mol | [3] |
| Melting Point | 118-119°C | [2] |
| Boiling Point | 323.6 ± 25.0 °C (at 760 mmHg) | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Appearance | White to off-white solid | |
Table 2: Key Reactants and Reagents for Synthesis
| Compound | Role | Supplier Suggestion |
|---|---|---|
| 4-Fluorobenzoic Acid | Starting Material | Sigma-Aldrich, TCI |
| Thionyl Chloride (SOCl₂) | Activating Agent | Acros Organics, Alfa Aesar |
| Cyclopropylamine | Nucleophile | Sigma-Aldrich, Ataman Kimya |
| Triethylamine (TEA) | Base (HCl Scavenger) | Fisher Scientific, J.T.Baker |
| Dichloromethane (DCM) | Solvent | EMD Millipore, Honeywell |
| Ethyl Acetate | Recrystallization Solvent |
| Hexanes | Recrystallization Solvent | |
Table 3: Summary of Reaction Parameters and Expected Results for Amidation Step (1 mole scale)
| Parameter | Value | Notes |
|---|---|---|
| 4-Fluorobenzoyl Chloride | 1.0 eq (158.56 g) | Limiting Reagent |
| Cyclopropylamine | 1.05 eq (59.95 g, 71.4 mL) | Slight excess to ensure full conversion. |
| Triethylamine | 1.2 eq (121.43 g, 167.5 mL) | To neutralize HCl byproduct. |
| Solvent (DCM) | ~5-10 L | Volume adjusted for efficient stirring. |
| Reaction Temperature | 0-5°C (addition), RT (reaction) | Critical for controlling exotherm. |
| Reaction Time | 4-6 hours | Monitor by TLC/LC-MS. |
| Expected Yield | >90% | Based on typical Schotten-Baumann reactions[4]. |
| Purity (after recrystallization) | >99% | |
Experimental Protocols
Protocol 1: Preparation of 4-Fluorobenzoyl Chloride
This procedure details the conversion of 4-fluorobenzoic acid to 4-fluorobenzoyl chloride using thionyl chloride[5].
Materials:
-
4-Fluorobenzoic Acid (1.0 eq)
-
Thionyl Chloride (1.5 eq)
-
Toluene (as solvent)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Reaction Setup: In a properly ventilated fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel.
-
Reagent Charging: Charge the flask with 4-fluorobenzoic acid and toluene (approx. 3 mL per gram of acid).
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 0.1 mol%) to the suspension.
-
Thionyl Chloride Addition: Slowly add thionyl chloride via the dropping funnel to the stirred suspension at room temperature. An exothermic reaction and gas evolution (SO₂ and HCl) will be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 80-90°C) for 2-4 hours, or until gas evolution ceases and the solution becomes clear.
-
Isolation: Allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride by distillation, followed by vacuum distillation to isolate the pure 4-fluorobenzoyl chloride product. The product should be used immediately in the next step.
Protocol 2: Scale-up Synthesis of N-Cyclopropyl-4-fluorobenzamide
This protocol describes the amide coupling via a Schotten-Baumann type reaction[4].
Materials:
-
Cyclopropylamine (1.05 eq)
-
Triethylamine (1.2 eq)
-
4-Fluorobenzoyl Chloride (1.0 eq, from Protocol 1)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Charge a clean, dry, jacketed reactor equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet with cyclopropylamine, triethylamine, and anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0-5°C using a circulating chiller.
-
Acyl Chloride Addition: Dissolve the 4-fluorobenzoyl chloride in anhydrous dichloromethane and add it dropwise to the cooled amine solution, ensuring the internal temperature does not exceed 10°C. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the limiting reagent (4-fluorobenzoyl chloride).
-
Work-up - Quenching: Upon completion, cool the mixture back to 10-15°C and slowly add water to quench the reaction.
-
Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford N-Cyclopropyl-4-fluorobenzamide as a pure, crystalline solid.
Mandatory Visualizations
Caption: Chemical synthesis pathway for N-Cyclopropyl-4-fluorobenzamide.
Caption: Experimental workflow for the scale-up amidation process.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Cyclopropyl 4-fluorobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of N-Cyclopropyl 4-fluorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the acylation of cyclopropylamine with 4-fluorobenzoyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which utilize a two-phase system of an organic solvent and an aqueous base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the desired amide product.
Q2: What are the potential side reactions to be aware of during the synthesis?
A2: The primary side reaction is the hydrolysis of the highly reactive 4-fluorobenzoyl chloride by water present in the reaction mixture. This leads to the formation of 4-fluorobenzoic acid, which can complicate the purification process and reduce the overall yield. Another potential side reaction is the formation of diacylated cyclopropylamine, although this is less common under standard conditions.
Q3: My reaction yield is consistently low. What are the possible causes and solutions?
A3: Low yields can stem from several factors. Incomplete reaction, hydrolysis of the starting material (4-fluorobenzoyl chloride), or loss of product during workup and purification are common culprits. To address this, ensure your reagents are pure and dry, maintain a low reaction temperature to control the exothermic reaction, and optimize the addition rate of the acyl chloride. Additionally, careful extraction and purification steps are critical to minimize product loss.
Q4: I am observing an unknown impurity in my final product's NMR spectrum. What could it be?
A4: A common impurity is the unreacted starting material, 4-fluorobenzoic acid, which can result from the hydrolysis of 4-fluorobenzoyl chloride. Its presence can be confirmed by comparing the NMR spectrum of your product with that of a pure standard of 4-fluorobenzoic acid. Other possibilities include residual solvent or byproducts from the degradation of reagents.
Q5: What is the best method for purifying crude this compound?
A5: The choice of purification method depends on the nature and quantity of the impurities. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective for removing minor impurities and obtaining a crystalline product.[1] For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a reliable alternative.[2]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive 4-fluorobenzoyl chloride | Verify the quality of the 4-fluorobenzoyl chloride. If it is old or has been improperly stored, it may have hydrolyzed. Consider purchasing a fresh batch or purifying the existing stock. | Use of fresh, high-purity acyl chloride should lead to successful product formation. |
| Poor quality cyclopropylamine | Ensure the cyclopropylamine is of high purity and has been stored correctly. | Using pure amine will prevent side reactions and improve the conversion to the desired product. |
| Inadequate mixing in the biphasic system | Increase the stirring rate to ensure efficient mixing of the organic and aqueous layers. This facilitates the reaction at the interface. | Improved mixing will enhance the reaction rate and lead to a higher yield of the amide. |
| Incorrect stoichiometry | Carefully check the molar equivalents of the reactants. A slight excess of the amine can sometimes be beneficial to ensure complete consumption of the acyl chloride. | Correct stoichiometry will ensure the reaction proceeds to completion without excess unreacted starting materials. |
| Reaction temperature too high | Maintain a low temperature (0-5 °C) during the addition of 4-fluorobenzoyl chloride to control the exothermic reaction and minimize side reactions. | Lower temperatures favor the desired amide formation over hydrolysis of the acyl chloride. |
Problem 2: Product Contaminated with 4-fluorobenzoic acid
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of 4-fluorobenzoyl chloride | Add the 4-fluorobenzoyl chloride slowly to the reaction mixture at a low temperature to minimize its contact time with the aqueous phase before reacting with the amine. | Slower addition and controlled temperature will reduce the rate of hydrolysis. |
| Inefficient workup | During the workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities like 4-fluorobenzoic acid. | The basic wash will extract the acidic impurity into the aqueous layer, leaving the desired amide in the organic phase. |
| Moisture in the reaction setup | Ensure all glassware is thoroughly dried before use, and use anhydrous solvents to minimize the presence of water. | A dry reaction environment will significantly reduce the hydrolysis of the acyl chloride. |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
This protocol details a standard procedure for the synthesis of this compound.
Materials:
-
4-fluorobenzoyl chloride
-
Cyclopropylamine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Distilled water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropylamine (1.0 equivalent) in dichloromethane.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (2.0 equivalents).
-
Combine the cyclopropylamine solution and the aqueous NaOH solution in the reaction flask and cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Dissolve 4-fluorobenzoyl chloride (1.05 equivalents) in a minimal amount of dichloromethane.
-
Add the 4-fluorobenzoyl chloride solution dropwise to the stirred biphasic mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Base | Triethylamine (TEA) | 10% aq. NaOH | 10% aq. K2CO3 |
| Solvent | Dichloromethane | Dichloromethane | Toluene |
| Temperature | Room Temperature | 0-5 °C | 0-5 °C |
| Typical Yield | 60-70% | 85-95% | 80-90% |
| Purity (crude) | Moderate | High | High |
Note: The data presented in this table is illustrative and based on general principles of the Schotten-Baumann reaction. Actual results may vary depending on specific experimental conditions.
Visualizations
References
Optimizing reaction conditions for N-Cyclopropyl 4-fluorobenzamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Cyclopropyl 4-fluorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the amide coupling reaction between 4-fluorobenzoic acid and cyclopropylamine. This reaction typically involves a coupling reagent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.
Q2: Which coupling reagents are suitable for this synthesis?
A variety of coupling reagents can be employed, each with its own advantages and disadvantages. Common classes of reagents include:
-
Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and reduce side reactions.[1][2]
-
Uronium/Aminium Salts: like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known for their high efficiency and rapid reaction times.[1][2]
-
Phosphonium Salts: such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which are also highly effective.[1]
The choice of reagent can depend on factors like cost, desired reaction time, and the scale of the synthesis.
Q3: What is the role of a base in this reaction?
A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is often used to neutralize the acidic byproducts generated during the coupling reaction and to facilitate the deprotonation of the carboxylic acid.
Q4: What are the typical solvents used for this synthesis?
Anhydrous polar aprotic solvents are generally preferred to ensure the reagents, particularly the coupling agents, remain active. Common choices include Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (MeCN).
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, for instance, a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. The reaction is considered complete when the limiting starting material spot is no longer visible by UV light.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Poor quality or degraded coupling reagent: Carbodiimides like EDC are moisture-sensitive. 2. Presence of water in the reaction: Water can hydrolyze the activated carboxylic acid intermediate. 3. Incomplete reaction: Insufficient reaction time or temperature. 4. Incorrect stoichiometry of reagents. | 1. Use fresh, high-purity coupling reagents and store them under anhydrous conditions. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider a slight increase in temperature or switching to a more powerful coupling reagent like HATU. 4. Carefully check the molar equivalents of all reagents. |
| Multiple Spots on TLC, Difficult Purification | 1. Formation of side products: This can include the formation of an N-acylurea byproduct (with carbodiimide reagents) or self-coupling of the starting materials. 2. Unreacted starting materials: Incomplete reaction. | 1. If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup. Adding HOBt or Oxyma can suppress other side reactions. 2. Allow the reaction to proceed for a longer duration or consider optimizing the reaction conditions (temperature, solvent, coupling reagent). |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent. 2. Impurities are depressing the melting point. | 1. Dry the product under high vacuum to remove any remaining solvent. 2. Purify the product using column chromatography or recrystallization. |
| Difficulty in Removing Byproducts | 1. Urea byproduct from DCC is insoluble in many organic solvents. 2. Byproducts from uronium/phosphonium reagents. | 1. If using DCC, the dicyclohexylurea can be removed by filtration. For easier removal, consider using the water-soluble EDC. 2. These byproducts are typically removed during the aqueous workup and subsequent purification by column chromatography or recrystallization. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation *
| Coupling Reagent | Class | Typical Reaction Time | Byproduct Removal | Relative Cost |
| EDC/HOBt | Carbodiimide | 2-12 hours | Aqueous wash | Low |
| DCC/HOBt | Carbodiimide | 2-12 hours | Filtration | Low |
| HATU | Uronium Salt | 1-4 hours | Aqueous wash & Chromatography | High |
| HBTU | Uronium Salt | 1-4 hours | Aqueous wash & Chromatography | Medium |
| PyBOP | Phosphonium Salt | 1-4 hours | Aqueous wash & Chromatography | High |
*Note: The performance of coupling reagents can be substrate-dependent. This table provides a general comparison for typical amide bond formations.
Table 2: Troubleshooting Common Impurities by 1H NMR
| Impurity | Expected 1H NMR Signals (in CDCl3) | Notes |
| 4-Fluorobenzoic Acid | ~8.1 ppm (d), ~7.1 ppm (t), broad singlet >10 ppm (COOH) | Unreacted starting material. |
| Cyclopropylamine | ~2.4 ppm (m), ~0.4 ppm (m) | Unreacted starting material. |
| N,N'-dicyclohexylurea (from DCC) | Broad signals around 3.5 ppm and 1.0-2.0 ppm | Insoluble byproduct, should be removed by filtration. |
| 1-ethyl-3-(3-dimethylaminopropyl)urea (from EDC) | Multiple signals in the aliphatic region | Water-soluble, removed during aqueous workup. |
| Residual DMF | ~8.0, 2.9, 2.7 ppm | Common solvent impurity.[3][4][5][6] |
| Residual Ethyl Acetate | ~4.1 (q), ~2.0 (s), ~1.2 (t) ppm | Common solvent impurity from extraction or chromatography.[3][4][5][6] |
Experimental Protocols
Protocol 1: Synthesis using EDC and HOBt
-
To a solution of 4-fluorobenzoic acid (1.0 eq) in anhydrous DMF (or DCM), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add cyclopropylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[7]
Protocol 2: Synthesis using HATU
-
Dissolve 4-fluorobenzoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature for pre-activation.
-
Add cyclopropylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General mechanism of amide bond formation.
Caption: A typical experimental workflow for the synthesis.
Caption: A troubleshooting decision tree for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
Technical Support Center: N-Cyclopropyl 4-fluorobenzamide Purification Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Cyclopropyl 4-fluorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for this compound?
A1: The two most common and effective purification methods for this compound are recrystallization and column chromatography. Recrystallization is often a cost-effective and scalable method for removing impurities, especially if the crude product is a solid. Column chromatography offers higher resolution for separating the desired compound from impurities with similar polarities.
Q2: My crude this compound is an oil instead of a solid. How should I proceed with purification?
A2: An oily crude product may contain residual solvents or impurities that lower its melting point. First, attempt to remove any volatile impurities under high vacuum. If the product remains an oil, column chromatography is the recommended purification method. The oil can be dissolved in a minimal amount of a suitable solvent, such as dichloromethane, before being loaded onto the silica gel column.
Q3: What are the most likely impurities I might encounter in my crude this compound?
A3: While specific impurities depend on the synthetic route, common contaminants in benzamide synthesis include unreacted starting materials (4-fluorobenzoic acid and cyclopropylamine), byproducts from coupling reagents (such as dicyclohexylurea if DCC is used), and side-reaction products. Hydrolysis of the amide bond back to the carboxylic acid is also a possibility if the compound is exposed to harsh acidic or basic conditions.
Q4: How can I assess the purity of my this compound after purification?
A4: The purity of the final product can be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.
-
Melting Point Analysis: A sharp melting point close to the literature value (118-119 °C) is indicative of high purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. Good starting points for amides include ethanol, acetone, or acetonitrile.[2] |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. Impurities may also be present. | Add a small amount of additional hot solvent until the oil redissolves, then allow the solution to cool more slowly. Seeding with a pure crystal can also help. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is too soluble in the chosen solvent at low temperatures. | Evaporate some of the solvent to increase the concentration. If crystals still do not form, try a different solvent or a co-solvent system where the compound has lower solubility at room temperature. |
| Low recovery of the purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The mobile phase (eluent) polarity is not optimized. | Perform Thin-Layer Chromatography (TLC) with various solvent systems to find an eluent that gives your product an Rf value of 0.2-0.4 for optimal separation. A good starting point for N-substituted benzamides is a mixture of hexane and ethyl acetate.[3] |
| The product elutes too quickly (high Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| The product does not move from the baseline (low Rf). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Streaking or tailing of the product band. | The compound may have limited solubility in the mobile phase, or it could be interacting with the silica gel. Column overloading is another possibility. | Ensure the chosen mobile phase is a good solvent for your compound. If acidic or basic functional groups are present, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can help. Ensure the amount of crude material loaded is appropriate for the column size (a general rule is a silica gel to crude material ratio of at least 30:1 w/w).[3] |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and water)
-
Erlenmeyer flasks
-
Hotplate with stirring capability
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Methodology:
-
Solvent Screening: In small test tubes, add a small amount of the crude product and a few drops of a single solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid has just dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove all residual solvent.
Protocol 2: Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for the mobile phase (e.g., n-hexane, ethyl acetate)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp (254 nm)
Methodology:
-
TLC Analysis: Develop a suitable mobile phase by performing TLC on the crude material. Test various ratios of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethyl acetate) to achieve an Rf value of 0.2-0.4 for the desired product.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand to the top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution). Collect fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Synthesis of N-Cyclopropyl-4-fluorobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cyclopropyl-4-fluorobenzamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of an unknown, highly polar impurity in my crude product when using a carbodiimide coupling agent like EDC. What is the likely identity of this side-product?
A1: The most probable identity of this polar impurity is an N-acylurea . This is a common side-product in carbodiimide-mediated amide bond formations. It arises from the rearrangement of the O-acylisourea intermediate, which is formed by the reaction of the carboxylic acid (4-fluorobenzoic acid) with the carbodiimide (e.g., EDC). This rearrangement is often favored if the subsequent reaction with the amine (cyclopropylamine) is slow.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the rearrangement to the N-acylurea.
-
Order of Addition: Add the coupling agent to a mixture of the carboxylic acid and amine, rather than pre-activating the carboxylic acid, to minimize the lifetime of the O-acylisourea intermediate.
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress N-acylurea formation by forming a more stable active ester intermediate.
-
Alternative Coupling Agents: Consider using alternative coupling agents such as T3P® (propylphosphonic anhydride) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known to have different side-product profiles.[1][2][3]
Q2: My reaction yield is consistently low, even after optimizing the coupling conditions. What are other potential sources of side-products or yield loss?
A2: Low yields can stem from several factors beyond N-acylurea formation. Consider the following possibilities:
-
Incomplete Reaction: Ensure your reaction is running to completion by monitoring it with an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Starting Material Quality: Impurities in your starting materials, 4-fluorobenzoic acid or cyclopropylamine, can lead to undesired side reactions. For instance, if preparing 4-fluorobenzoyl chloride as an intermediate, residual thionyl chloride or oxalyl chloride can lead to byproducts.
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate or the acid chloride, leading back to the starting carboxylic acid and reducing the yield of the desired amide. Ensure you are using anhydrous solvents and reagents.
-
Volatility of Cyclopropylamine: Cyclopropylamine is a volatile amine. Ensure it is not lost during the reaction setup or workup, which would result in an incorrect stoichiometry.
Troubleshooting Steps:
-
Thoroughly Dry Glassware and Solvents: Use oven-dried glassware and anhydrous solvents to minimize hydrolysis.
-
Verify Stoichiometry: Accurately measure your reagents. If using cyclopropylamine from a container that has been opened multiple times, its concentration may have changed.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent side reactions with atmospheric moisture and oxygen.
Q3: I am using 4-fluorobenzoyl chloride for the synthesis and observe unreacted starting material along with my product. How can I drive the reaction to completion?
A3: When using an acid chloride, incomplete reaction is often due to insufficient base or reaction time.
Troubleshooting Steps:
-
Choice and Amount of Base: A non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) is typically used to neutralize the HCl byproduct. Ensure at least one equivalent of base is used. Using a slight excess (1.1-1.2 equivalents) can be beneficial.
-
Reaction Time and Temperature: While many acid chloride-amine reactions are fast, some may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress to determine the optimal time.
-
Solvent: Ensure your solvent (e.g., dichloromethane, tetrahydrofuran) is appropriate and can dissolve all reactants.
Data Presentation
Table 1: Comparison of Common Coupling Agents for Amide Synthesis
| Coupling Agent | Common Side-Products | Advantages | Disadvantages |
| EDC/DCC | N-acylurea, DCU (for DCC) | Readily available, cost-effective. | Formation of insoluble or hard-to-remove ureas. |
| T3P® | Water-soluble phosphate byproducts.[1] | Byproducts are easily removed by aqueous workup, low toxicity.[1][4][5] | Can be sensitive to moisture. |
| HATU | Tetramethylurea, HOAt.[6] | High coupling efficiency, low racemization.[3] | Higher cost, potential for allergic reactions.[7] |
Experimental Protocols
Protocol 1: Synthesis of N-Cyclopropyl-4-fluorobenzamide using 4-fluorobenzoyl chloride
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluorobenzoyl chloride (1.0 eq.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the acid chloride.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Amine and Base: In a separate flask, dissolve cyclopropylamine (1.05 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in anhydrous DCM.
-
Reaction: Slowly add the amine/base solution to the cooled acid chloride solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of N-Cyclopropyl-4-fluorobenzamide using T3P®
-
Reaction Setup: To a dry round-bottom flask, add 4-fluorobenzoic acid (1.0 eq.) and cyclopropylamine (1.1 eq.).
-
Solvent Addition: Add a suitable solvent such as ethyl acetate.
-
Base Addition: Add a base like pyridine (2.0 eq.).[4]
-
Cooling: Cool the mixture to 0 °C.
-
Addition of T3P®: Slowly add T3P® (50% solution in ethyl acetate, 1.5 eq.).[1]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Workup: Add water to the reaction mixture. Separate the organic layer and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Caption: Main reaction and side-product pathway in carbodiimide-mediated synthesis.
Caption: General experimental workflow for N-Cyclopropyl-4-fluorobenzamide synthesis.
Caption: Logical troubleshooting guide for low yield issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
Technical Support Center: N-Cyclopropyl 4-fluorobenzamide Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor yield in the synthesis of N-Cyclopropyl 4-fluorobenzamide. The primary synthesis route discussed is the Schotten-Baumann reaction between 4-fluorobenzoyl chloride and cyclopropylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the this compound synthesis via the Schotten-Baumann reaction?
A1: The most frequent cause of poor yield is the competitive hydrolysis of the reactive starting material, 4-fluorobenzoyl chloride, to the unreactive 4-fluorobenzoic acid.[1][2][3] This side reaction is promoted by the presence of water and the basic conditions required for the main reaction. Optimizing the reaction conditions to favor the aminolysis reaction over hydrolysis is critical.
Q2: My reaction is sluggish and gives a low yield. What are the initial troubleshooting steps?
A2: For a sluggish reaction with low conversion, consider the following:
-
Purity of Starting Materials: Ensure that the 4-fluorobenzoyl chloride is of high purity and has not already hydrolyzed due to improper storage. The cyclopropylamine should also be pure.
-
Base Concentration: The concentration and type of base are crucial. An insufficient amount of base will not effectively neutralize the HCl generated, leading to the formation of cyclopropylamine hydrochloride, which is not nucleophilic.[4]
-
Reaction Temperature: While room temperature is often a good starting point, gentle heating may be required to increase the reaction rate. However, excessive heat can promote side reactions.
-
Stirring Efficiency: In a biphasic Schotten-Baumann reaction, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, facilitating the reaction.[3][5]
Q3: I am observing a significant amount of a water-soluble byproduct. What could it be?
A3: A common water-soluble byproduct is 4-fluorobenzoic acid, formed from the hydrolysis of 4-fluorobenzoyl chloride.[2] Its presence indicates that the rate of hydrolysis is competing with or exceeding the rate of amidation. To confirm its identity, you can acidify the aqueous layer and check for the precipitation of 4-fluorobenzoic acid.
Q4: Can the cyclopropane ring open under these reaction conditions?
A4: While cyclopropylamines can undergo ring-opening reactions, this typically occurs under acidic conditions or via oxidation.[6][7] The basic conditions of the Schotten-Baumann reaction are generally mild and unlikely to cause significant ring opening of cyclopropylamine.
Q5: What are the optimal solvent choices for this reaction?
A5: The Schotten-Baumann reaction is typically performed in a two-phase system.[8] An inert organic solvent such as dichloromethane or diethyl ether is used to dissolve the 4-fluorobenzoyl chloride and the resulting amide product. The aqueous phase contains the base (e.g., sodium hydroxide) and dissolves the cyclopropylamine and the HCl byproduct.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Hydrolysis of 4-fluorobenzoyl chloride | - Ensure all glassware is dry and use anhydrous solvents if possible for the organic phase.- Add the 4-fluorobenzoyl chloride slowly to the reaction mixture to maintain a low instantaneous concentration.- Perform the reaction at a lower temperature (0-5 °C) to slow down the rate of hydrolysis relative to aminolysis. |
| Poor quality of starting materials | - Use freshly distilled or newly purchased 4-fluorobenzoyl chloride.- Verify the purity of cyclopropylamine by NMR or GC-MS. |
| Suboptimal base concentration | - Use at least two equivalents of base: one to neutralize the HCl produced and one to maintain basic conditions.- Consider using a stronger base like potassium hydroxide, which can sometimes improve reaction rates.[3][5] |
| Inefficient mixing | - In a biphasic system, use a high-speed overhead stirrer or a large magnetic stir bar to ensure vigorous mixing and create a large interfacial area. |
| Use of a phase-transfer catalyst | - The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the reaction rate by facilitating the transfer of the deprotonated amine from the aqueous to the organic phase.[3][5] |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification Method | Removal Strategy |
| 4-Fluorobenzoic acid | - Can be detected by TLC, LC-MS, or by washing the organic layer with a basic solution and then acidifying the aqueous layer to see if a precipitate forms. | - Wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃ or 1M NaOH) to extract the acidic impurity.[9] |
| Unreacted 4-fluorobenzoyl chloride | - Can be detected by TLC or GC-MS. It will react with the workup solvent (e.g., water, methanol) to form other species. | - During workup, wash the organic layer with a dilute aqueous amine solution (e.g., aqueous ammonia) to quench any remaining acyl chloride. |
| Diacylation product (bis-(4-fluorobenzoyl)cyclopropylamine) | - Can be detected by LC-MS (higher molecular weight). | - Use a slight excess of cyclopropylamine to favor the formation of the mono-acylated product.- Can often be removed by column chromatography or recrystallization. |
Experimental Protocols
Representative Schotten-Baumann Protocol for this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Cyclopropylamine
-
4-Fluorobenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂)
-
Distilled water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropylamine (1.1 equivalents) in dichloromethane (e.g., 10 mL per gram of 4-fluorobenzoyl chloride).
-
In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide.
-
Add the aqueous NaOH solution (2.2 equivalents) to the flask containing the cyclopropylamine solution.
-
Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in a minimal amount of dichloromethane.
-
Add the 4-fluorobenzoyl chloride solution dropwise to the vigorously stirred reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.
Visual Aids
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield in the reaction.
Key Parameter Relationships
Caption: The relationship between key reaction parameters and product yield.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. scispace.com [scispace.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. research.tue.nl [research.tue.nl]
- 6. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Stability issues of N-Cyclopropyl 4-fluorobenzamide under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Cyclopropyl 4-fluorobenzamide under acidic conditions. The information is based on established principles of organic chemistry and pharmaceutical forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound under acidic conditions?
A1: The primary stability concern is the acid-catalyzed hydrolysis of the amide bond. This reaction cleaves the molecule into 4-fluorobenzoic acid and cyclopropylamine. The rate of this degradation is dependent on factors such as acid concentration, temperature, and reaction time.
Q2: Why are forced degradation studies important for this compound?
A2: Forced degradation studies, or stress testing, are crucial for several reasons:
-
To identify potential degradation products that could form under storage or physiological conditions.[1]
-
To elucidate the degradation pathway of the molecule.[1]
-
To develop and validate a stability-indicating analytical method that can accurately measure the amount of intact drug and its degradation products.[2][3]
-
To understand the intrinsic stability of the molecule and inform formulation and packaging development.[4]
Q3: What are the expected degradation products of this compound in an acidic medium?
A3: Under acidic conditions, the amide bond is expected to hydrolyze, yielding 4-fluorobenzoic acid and cyclopropylamine as the primary degradation products.
Q4: Are there any secondary degradation pathways to consider?
A4: While amide hydrolysis is the most probable pathway, the stability of the cyclopropylamine and 4-fluorobenzoic acid under the stressed conditions should also be considered. However, these are generally stable compounds. The cyclopropyl ring itself is relatively stable under many acidic conditions but can be susceptible to opening under very harsh conditions (e.g., strong acids at high temperatures), though this is less likely to be a primary degradation route compared to amide hydrolysis.
Q5: What is a typical acceptable level of degradation in a forced degradation study?
A5: A generally accepted range for degradation is 5-20%.[5] Degradation below 5% may not be sufficient to identify and quantify degradation products accurately, while degradation above 20% can lead to the formation of secondary and irrelevant degradation products.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very little degradation observed (<5%) | Stress conditions are too mild (acid concentration too low, temperature too low, or duration too short). | Increase the acid concentration (e.g., from 0.1N to 1N HCl), increase the temperature (e.g., from 60°C to 80°C), or extend the duration of the study.[5] |
| Excessive degradation observed (>20%) | Stress conditions are too harsh. | Decrease the acid concentration, lower the temperature, or shorten the exposure time.[5] |
| Poor mass balance in HPLC analysis | Degradation products are not being detected (e.g., they are volatile, not UV active, or retained on the column). The analytical method is not stability-indicating. | Check for co-eluting peaks using a photodiode array (PDA) detector. Use a different detection method (e.g., mass spectrometry) to identify non-UV active degradants. Adjust the mobile phase composition or gradient to ensure all components are eluted. |
| Appearance of unexpected peaks in the chromatogram | Impurities in the starting material. Interaction with excipients (if in a formulation). Formation of secondary degradation products. | Analyze a blank (placebo) and an unstressed sample to identify peaks not related to degradation. If secondary degradation is suspected, analyze samples at earlier time points. |
| Inconsistent or irreproducible results | Variability in experimental conditions (temperature, acid concentration, sample preparation). Instability of degradation products. | Ensure precise control of all experimental parameters. Prepare and analyze samples promptly after quenching the reaction. |
Proposed Degradation Pathway
Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond.
Caption: Proposed acid-catalyzed hydrolysis of this compound.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study of this compound under various acidic conditions to illustrate how results can be summarized.
| Condition | Time (hours) | This compound Assay (%) | 4-Fluorobenzoic Acid (% Peak Area) | Cyclopropylamine (% Peak Area) | Mass Balance (%) |
| 0.1N HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 95.2 | 4.1 | Not Detected | 99.3 | |
| 6 | 88.9 | 9.8 | Not Detected | 98.7 | |
| 12 | 81.5 | 17.3 | Not Detected | 98.8 | |
| 1N HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 84.1 | 15.2 | Not Detected | 99.3 | |
| 6 | 65.7 | 33.1 | Not Detected | 98.8 | |
| 12 | 48.2 | 50.5 | Not Detected | 98.7 | |
| 0.1N HCl at 80°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 90.3 | 8.9 | Not Detected | 99.2 | |
| 6 | 75.8 | 23.0 | Not Detected | 98.8 | |
| 12 | 60.1 | 38.7 | Not Detected* | 98.8 |
*Cyclopropylamine is a small, volatile molecule with no chromophore, making it difficult to detect by UV-HPLC. Its presence would typically be confirmed by a mass-selective detector or other suitable technique.
Experimental Protocols
Protocol: Acidic Forced Degradation Study
1. Objective: To evaluate the stability of this compound under acidic stress conditions and to identify the resulting degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Formic acid, analytical grade
3. Equipment:
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Heating block or water bath
-
HPLC system with a UV or PDA detector (and preferably a mass spectrometer)
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
4. Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Stress Sample: Transfer a known volume of the stock solution into a volumetric flask. Add an equal volume of 0.2N or 2N HCl to achieve a final acid concentration of 0.1N or 1N, respectively. Dilute with water/methanol mixture if necessary to ensure the drug remains in solution. The final concentration of the drug should be around 0.1 mg/mL.
-
Control Sample: Prepare a control sample by adding the stock solution to a solvent mixture without acid.
5. Stress Conditions:
-
Incubate the stress and control samples in a heating block or water bath at a specified temperature (e.g., 60°C or 80°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).
6. Sample Analysis:
-
At each time point, immediately neutralize the withdrawn aliquot with an equivalent amount of NaOH solution.
-
Dilute the neutralized sample to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method. An example method is provided below.
7. Example Stability-Indicating HPLC Method:
-
Column: C18 reverse-phase (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Visualizations
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Workflow for identifying the source of unexpected peaks in HPLC analysis.
Experimental Variables Affecting Degradation
Caption: Key experimental variables influencing the degradation rate.
References
Technical Support Center: Crystallization of N-Cyclopropyl 4-fluorobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N-Cyclopropyl 4-fluorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successful crystallization of this compound?
The choice of solvent is the most critical factor. An ideal solvent will dissolve the compound at elevated temperatures but exhibit low solubility at lower temperatures, enabling crystal formation upon cooling. The polarity of the solvent should be matched to the polarity of the this compound molecule.
Q2: My this compound is not crystallizing. What are the initial steps to induce crystallization?
If crystals do not form, your solution may not be sufficiently supersaturated.[1] Here are a few techniques to induce crystallization:
-
Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod to create nucleation sites.[1]
-
Seeding: Introduce a seed crystal of this compound to the solution to act as a template for crystal growth.[1]
-
Concentration: Reduce the solvent volume through slow evaporation to increase the compound's concentration.[1]
-
Cooling: Lower the temperature of the solution, for instance, in an ice bath, to decrease solubility.[1]
Q3: What does it mean if my this compound "oils out" during crystallization?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[1][2] This typically happens if the melting point of the compound is lower than the temperature of the solution or if there is a high concentration of impurities.[1][2] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[2]
Q4: Can rapid crystallization affect the purity of my this compound crystals?
Yes, rapid crystallization is discouraged as it can trap impurities within the crystal lattice, which undermines the purpose of purification.[2] An ideal crystallization process involves the slow formation of crystals over a period of time.[2]
Q5: How do the chemical features of this compound influence its crystallization?
The molecular structure of this compound, featuring an amide group, a cyclopropyl ring, and a fluorinated phenyl ring, dictates the intermolecular interactions that govern crystal packing. The amide group can participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions. These interactions are crucial for the formation of a well-ordered crystal lattice.
Troubleshooting Guides
Issue 1: No Crystal Formation
If your this compound fails to crystallize, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for failure of crystallization.
Issue 2: Oiling Out
If this compound separates as an oil, follow these steps.
Caption: Troubleshooting workflow for "oiling out".
Issue 3: Poor Crystal Quality or Low Yield
For issues related to small, impure crystals or a low overall yield.
| Problem | Potential Cause | Suggested Solution |
| Poor Crystal Quality | 1. Nucleation rate is too high. 2. Presence of impurities. 3. Rapid cooling or evaporation. | 1. Decrease the level of supersaturation (use more solvent or cool more slowly). 2. Ensure the starting material has high purity. 3. Try a different solvent or a solvent mixture. |
| Low Yield | 1. Too much solvent was used. 2. Premature filtration before crystallization was complete. | 1. Concentrate the mother liquor to recover more compound. 2. Ensure the solution is cooled sufficiently and for an adequate amount of time.[2] |
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
Objective: To identify a suitable solvent or solvent system for the crystallization of this compound.
Methodology:
-
Place approximately 10-20 mg of this compound into several small test tubes.
-
Add 0.5 mL of a different solvent to each test tube. A range of solvents with varying polarities should be tested (e.g., hexane, ethyl acetate, ethanol, water).
-
Observe the solubility at room temperature.
-
For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube to determine if the compound dissolves at a higher temperature.
-
Allow the heated solutions to cool slowly to room temperature and then in an ice bath.
-
Observe for the formation of crystals. An ideal solvent will show low solubility at low temperatures and high solubility at high temperatures.
Data Presentation: Hypothetical Solvent Screening Results
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 70°C (mg/mL) | Observations upon Cooling |
| Hexane | < 1 | < 5 | No crystals, insoluble. Good candidate for an anti-solvent. |
| Toluene | ~5 | ~50 | Small needles formed. |
| Ethyl Acetate | ~20 | > 150 | Oiled out initially. |
| Ethanol | ~10 | ~100 | Good quality plates formed. |
| Water | < 1 | < 1 | Insoluble. |
Protocol 2: Cooling Crystallization
Objective: To obtain crystals of this compound from a single solvent.
Methodology:
-
In an Erlenmeyer flask, dissolve the this compound in a minimal amount of a suitable solvent (e.g., ethanol) at an elevated temperature.
-
Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Insulating the flask can slow the cooling rate.
-
If no crystals form, initiate crystallization by scratching the inside of the flask or adding a seed crystal.
-
Once crystallization begins, cool the flask further in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Protocol 3: Vapor Diffusion
Objective: To grow high-quality single crystals suitable for X-ray diffraction.
Methodology:
-
Dissolve the this compound in a small volume of a relatively volatile solvent in which it is highly soluble (e.g., dichloromethane).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker covered with parafilm).
-
Add a larger volume of a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., hexane) to the bottom of the larger container.
-
The more volatile solvent from the inner vial will slowly evaporate and diffuse into the atmosphere of the larger container, while the vapor of the anti-solvent will diffuse into the inner vial, gradually reducing the solubility of the compound and promoting slow crystal growth.
Caption: Schematic of the vapor diffusion crystallization method.
References
Technical Support Center: N-Cyclopropyl 4-fluorobenzamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Cyclopropyl 4-fluorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the amide coupling reaction between 4-fluorobenzoic acid and cyclopropylamine. This reaction typically requires a coupling agent to activate the carboxylic acid.
Q2: Which coupling agents are suitable for this synthesis?
A2: A variety of coupling agents can be used, broadly categorized into carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). The choice often depends on factors like scale, desired purity, and cost.
Q3: Why is an additive like HOBt or DMAP often used with carbodiimide coupling agents?
A3: Additives like 1-hydroxybenzotriazole (HOBt) are used with carbodiimides to suppress side reactions, such as the formation of N-acylurea byproduct, and to reduce the risk of racemization if chiral centers are present.[1] 4-(Dimethylamino)pyridine (DMAP) can be used as a catalyst to accelerate the reaction, particularly with less reactive amines.
Q4: What are the typical reaction solvents for this amidation?
A4: Anhydrous polar aprotic solvents are generally preferred. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices. It is crucial to use dry solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[2]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This allows for the visualization of the consumption of starting materials and the formation of the product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inefficient Carboxylic Acid Activation | - Ensure the coupling agent is fresh and has been stored under appropriate conditions (e.g., desiccated, refrigerated). - Increase the stoichiometry of the coupling agent (e.g., from 1.1 to 1.5 equivalents). - Consider pre-activating the carboxylic acid with the coupling agent for 15-30 minutes before adding the amine. |
| Presence of Water | - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Amine Protonation | - Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture to neutralize any acid formed and ensure the amine remains nucleophilic. |
| Steric Hindrance | - While less of a concern with cyclopropylamine, if derivatives with bulkier groups are used, consider switching to a more powerful coupling agent like HATU. |
| Suboptimal Reaction Temperature | - Most amide couplings proceed well at room temperature. However, for sluggish reactions, gentle heating (e.g., to 40-50 °C) may be beneficial. Monitor for potential side reactions at elevated temperatures. |
Issue 2: Presence of Impurities in the Crude Product
| Potential Impurity | Identification | Troubleshooting/Purification Step |
| N-acylurea | Typically a white precipitate, insoluble in many organic solvents. | - If using DCC, the byproduct is largely insoluble and can be removed by filtration. - If using water-soluble EDC, the urea byproduct can be removed by an aqueous workup. |
| Unreacted 4-fluorobenzoic acid | Acidic impurity. | - Wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate. |
| Unreacted Cyclopropylamine | Basic impurity. | - Wash the organic layer with a dilute aqueous acid solution, such as 1M HCl. |
| Excess Coupling Agent/Additives | Can be observed on TLC or LC-MS. | - Most coupling agent byproducts and additives like HOBt can be removed with an aqueous workup. |
Catalyst Selection and Performance
The choice of catalyst (coupling agent) is critical for achieving high yield and purity. Below is a summary of common coupling agents and their typical performance in amide bond formation.
| Coupling Agent | Additive | Typical Yield Range | Key Considerations |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | 75-95% | Water-soluble urea byproduct allows for easy removal during aqueous workup. HOBt suppresses side reactions. |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt | 70-90% | Forms an insoluble dicyclohexylurea (DCU) byproduct that can be removed by filtration. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | 85-98% | Highly efficient and fast, especially for sterically hindered substrates. More expensive than carbodiimides. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA | 80-95% | Another efficient phosphonium-based coupling agent. |
Experimental Protocols
Protocol 1: Synthesis of this compound using EDC/HOBt
This protocol provides a general procedure for the synthesis of this compound using EDC and HOBt as the coupling agent and additive, respectively.
Materials:
-
4-fluorobenzoic acid
-
Cyclopropylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-fluorobenzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DCM.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve cyclopropylamine (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the activated acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizing the Process
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Catalyst Selection Logic
Caption: A decision-making diagram for selecting a suitable coupling agent.
References
Technical Support Center: N-Cyclopropyl 4-fluorobenzamide Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of N-Cyclopropyl 4-fluorobenzamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete reaction | - Ensure the reaction is stirred efficiently to maximize contact between reactants. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Consider extending the reaction time or slightly increasing the temperature if monitoring indicates a stalled reaction. |
| Hydrolysis of 4-fluorobenzoyl chloride | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Loss of product during workup | - Ensure the pH of the aqueous phase is optimized during extraction to prevent the product from partitioning into the aqueous layer. - Minimize the number of extraction and transfer steps to reduce mechanical losses. |
| Suboptimal reaction temperature | The reaction between an acid chloride and an amine is typically exothermic. It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to warm to room temperature. |
Issue 2: Presence of Impurities in the Final Product
Common Impurities and Their Management:
| Impurity | Identification Method | Mitigation Strategy |
| 4-fluorobenzoic acid | HPLC, ¹H NMR (broad singlet >10 ppm) | - Use anhydrous reaction conditions to prevent hydrolysis of the starting material. - During workup, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity. |
| Unreacted 4-fluorobenzoyl chloride | HPLC, IR spectroscopy (sharp C=O stretch around 1770-1800 cm⁻¹) | - Use a slight excess of cyclopropylamine to ensure complete consumption of the acid chloride. - Quench the reaction with an aqueous solution to hydrolyze any remaining acid chloride. |
| Unreacted cyclopropylamine | HPLC, GC-MS | - Use a stoichiometry of approximately 1:1 or a slight excess of the acid chloride. - Wash the organic layer with a dilute aqueous acid (e.g., dilute HCl) to remove the basic impurity. |
| Diacylated cyclopropylamine (N,N-bis(4-fluorobenzoyl)cyclopropylamine) | HPLC-MS, ¹H NMR | - Use a controlled addition of 4-fluorobenzoyl chloride to the cyclopropylamine solution. - Avoid a large excess of the acid chloride. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I am likely to encounter?
A1: The most common impurity is typically 4-fluorobenzoic acid, which forms from the hydrolysis of the starting material, 4-fluorobenzoyl chloride, upon exposure to moisture. It is crucial to use anhydrous solvents and maintain an inert atmosphere to minimize its formation.
Q2: How can I effectively remove 4-fluorobenzoic acid from my product?
A2: 4-fluorobenzoic acid can be effectively removed by washing the organic solution of your product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
Q3: My NMR spectrum shows a broad peak downfield. What could this be?
A3: A broad peak far downfield (typically above 10 ppm) in the ¹H NMR spectrum is characteristic of a carboxylic acid proton. This strongly suggests the presence of 4-fluorobenzoic acid as an impurity.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. The disappearance of the limiting starting material (usually 4-fluorobenzoyl chloride) indicates the completion of the reaction. HPLC can also be used for more quantitative monitoring.
Q5: What are suitable recrystallization solvents for purifying this compound?
A5: A mixture of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble at low temperatures is often effective. Common solvent systems for amides include ethanol/water, ethyl acetate/hexanes, or toluene. The ideal solvent system should be determined experimentally.
Experimental Protocols
1. Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Materials:
-
4-fluorobenzoyl chloride
-
Cyclopropylamine
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
-
Procedure:
-
Dissolve cyclopropylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-fluorobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the limiting reagent.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
-
2. HPLC Method for Impurity Profiling
This is a general method and should be optimized for your specific system.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute all components. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Expected Elution Order (General): 4-fluorobenzoic acid (most polar) -> this compound -> 4-fluorobenzoyl chloride (least polar, may hydrolyze on column).
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for impurity management.
Caption: Relationship between analytical techniques for impurity profiling.
Validation & Comparative
N-Cyclopropyl-4-fluorobenzamide: A Comparative Guide to its Predicted Biological Activity as a Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted biological activity of N-Cyclopropyl-4-fluorobenzamide. Based on extensive analysis of structurally related compounds, it is hypothesized that this molecule functions as an inhibitor of monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters. This guide compares the predicted activity of N-Cyclopropyl-4-fluorobenzamide with established and experimental MAO inhibitors, providing available experimental data for these alternatives.
Predicted Biological Activity of N-Cyclopropyl-4-fluorobenzamide
While direct experimental data for N-Cyclopropyl-4-fluorobenzamide is not currently available in public literature, its chemical structure, featuring a cyclopropylamine moiety, strongly suggests a potential for monoamine oxidase (MAO) inhibition. The cyclopropyl group is a well-known pharmacophore in many potent, mechanism-based MAO inhibitors.[1][] These inhibitors function by being oxidized by the MAO enzyme, which leads to the opening of the cyclopropyl ring and the formation of a reactive intermediate that covalently binds to the flavin cofactor of the enzyme, causing irreversible inhibition.
Comparative Analysis of MAO Inhibitors
To provide a context for the potential efficacy of N-Cyclopropyl-4-fluorobenzamide, this section compares the reported biological activities of structurally related and established MAO inhibitors.
Quantitative Data for MAO Inhibition
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected cyclopropylamine-based MAO inhibitors against the two main isoforms of the enzyme, MAO-A and MAO-B. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (nM) | Species/System | Reference |
| N-Cyclopropyl-4-fluorobenzamide (Predicted) | MAO-A / MAO-B | - | - | - |
| Tranylcypromine | MAO-A | ~170 (with pre-incubation) | Human | [1] |
| MAO-B | ~5 (with pre-incubation) | Human | [1] | |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 | Human | [1] |
| MAO-B | 5 | Human | [1] | |
| Moclobemide (Reversible Inhibitor) | MAO-A | Varies | Human | [] |
| Selegiline | MAO-B | Varies | Human | [] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the MAO inhibitory activity of a test compound like N-Cyclopropyl-4-fluorobenzamide.
In Vitro MAO-A and MAO-B Inhibition Assay (IC50 Determination)
This protocol outlines a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
Test compound (e.g., N-Cyclopropyl-4-fluorobenzamide) dissolved in DMSO
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to achieve a range of final assay concentrations.
-
Enzyme and Compound Pre-incubation: In the wells of a 96-well plate, add the assay buffer, followed by the diluted test compound or positive control. Add the MAO-A or MAO-B enzyme solution to each well. For irreversible inhibitors, a pre-incubation step (e.g., 30 minutes at 37°C) is crucial to allow for the time-dependent inactivation of the enzyme.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (kynuramine) to all wells.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader. The deamination of kynuramine produces 4-hydroxyquinoline, a fluorescent product. Measure the increase in fluorescence over time (kinetic read) at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the test compound.
-
Normalize the reaction rates to the control wells (containing only DMSO and enzyme) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using a suitable nonlinear regression curve-fitting software.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the monoamine oxidase metabolic pathway and a general workflow for evaluating MAO inhibitors.
Caption: Monoamine Oxidase (MAO) Metabolic Pathway and Inhibition.
Caption: Experimental Workflow for MAO Inhibitor Evaluation.
References
Comparative Analysis of N-Cyclopropyl 4-fluorobenzamide and Other Benzamide Derivatives
A comprehensive guide for researchers and drug development professionals on the physicochemical properties, biological activities, and underlying mechanisms of N-Cyclopropyl 4-fluorobenzamide in comparison to other notable benzamide compounds.
This guide presents a comparative study of this compound with other benzamide derivatives, offering a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential within this important class of compounds.
Physicochemical Properties: A Comparative Overview
A fundamental aspect of drug design involves the careful consideration of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. This compound possesses a distinct set of properties owing to its unique structural features, namely the cyclopropyl and fluoro substituents. A comparison with other benzamides highlights these differences.
| Property | This compound | 4-Fluorobenzamide | Benzamide |
| Molecular Formula | C₁₀H₁₀FNO | C₇H₆FNO | C₇H₇NO |
| Molecular Weight ( g/mol ) | 179.19 | 139.13 | 121.14 |
| Melting Point (°C) | 118-119[1] | 154-157 | 127-130 |
| Boiling Point (°C at 760 mmHg) | 323.6±25.0[1] | 267.3 | 288 |
Biological Activities: A Focus on Antimicrobial and Anticancer Potential
Benzamide derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial and anticancer effects. While direct comparative studies featuring this compound are limited in the public domain, analysis of structurally related compounds provides valuable insights into its potential efficacy.
Antimicrobial Activity
Several studies have demonstrated the antibacterial and antifungal properties of various benzamide derivatives. For instance, a study on N-substituted benzamides revealed that certain compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.[2] Although data for this compound is not explicitly provided in this comparative study, the presence of the cyclopropyl group, a known pharmacophore in antimicrobial agents, suggests potential activity.[3]
A separate study on amide derivatives containing a cyclopropane ring reported the minimum inhibitory concentrations (MIC₈₀) for several compounds against various pathogens. While not a direct comparison, these findings underscore the potential of the cyclopropyl moiety in conferring antimicrobial properties.[3]
Table of Antimicrobial Activity for Selected Benzamide Derivatives [2]
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
| 5a | B. subtilis | 25 | 6.25 |
| E. coli | 31 | 3.12 | |
| 6b | E. coli | 24 | 3.12 |
| 6c | B. subtilis | 24 | 6.25 |
Anticancer Activity
The anticancer potential of benzamide analogues has been explored in various cancer cell lines. One study investigated the anti-proliferative activity of five benzamide derivatives in A549 lung cancer cells, demonstrating dose- and time-dependent inhibition of cell growth for four of the tested compounds.[4] Furthermore, N-substituted benzamide derivatives have been shown to induce apoptosis and inhibit NF-κB activation, suggesting a potential mechanism for their anticancer effects.[5] Research into dehydrozingerone-based cyclopropyl derivatives has also shown cytotoxic activity against HeLa, LS174, and A549 cancer cell lines.[6]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
Synthesis of this compound
A general and reproducible method for the synthesis of N-substituted benzamides involves the following steps:
-
Acid Chloride Formation: 4-Fluorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an appropriate solvent (e.g., dichloromethane) to form 4-fluorobenzoyl chloride.
-
Amidation: The resulting 4-fluorobenzoyl chloride is then reacted with cyclopropylamine in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent to yield this compound.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the final, pure compound.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the benzamide derivatives can be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by benzamide derivatives is key to elucidating their mechanism of action and optimizing their therapeutic potential.
NF-κB Signaling Pathway in Cancer
Several N-substituted benzamides have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor involved in inflammation, cell survival, and proliferation.[5] Inhibition of the NF-κB pathway can lead to the induction of apoptosis in cancer cells.
Caption: Inhibition of the NF-κB signaling pathway by N-substituted benzamides.
This diagram illustrates how external stimuli like TNF-α and LPS can activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκB. This releases the NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of genes involved in inflammation and cell survival, thereby inhibiting apoptosis. N-substituted benzamides can potentially inhibit this pathway by targeting the IKK complex.
Experimental Workflow for Compound Screening
The evaluation of novel benzamide derivatives typically follows a structured workflow to assess their biological activity and potential as therapeutic agents.
References
- 1. biosynce.com [biosynce.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro | Atlantis Press [atlantis-press.com]
- 5. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to N-Cyclopropyl 4-fluorobenzamide and N-isopropyl 4-fluorobenzamide for Researchers
This guide provides a detailed comparison of N-Cyclopropyl 4-fluorobenzamide and N-isopropyl 4-fluorobenzamide, two structurally related small molecules of interest in chemical biology and drug discovery. Due to a lack of direct comparative experimental data in publicly available literature, this document synthesizes known physicochemical properties and infers potential biological activities based on structurally analogous compounds. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and N-isopropyl 4-fluorobenzamide is presented below. These properties are crucial for understanding the potential behavior of these compounds in biological systems.
| Property | This compound | N-isopropyl 4-fluorobenzamide |
| CAS Number | 88229-16-7[1] | 70001-45-5 |
| Molecular Formula | C10H10FNO[1] | C10H12FNO |
| Molecular Weight | 179.2 g/mol [1] | 181.21 g/mol |
| Melting Point | 118-119 °C[2] | 142-144 °C |
| Boiling Point | 323.6 ± 25.0 °C[2] | Not available |
| Structure |
Inferred Potential Biological Activities
While no specific biological activities have been reported for this compound and N-isopropyl 4-fluorobenzamide, the chemical scaffolds present in these molecules suggest potential interactions with important biological targets.
1. Histone Deacetylase (HDAC) Inhibition:
The benzamide moiety is a well-established pharmacophore found in several histone deacetylase (HDAC) inhibitors.[3][4][5][6][7] HDACs are a class of enzymes that play a critical role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy. The nitrogen and carbonyl group of the benzamide can chelate the zinc ion in the active site of HDAC enzymes.[5] It is plausible that both this compound and N-isopropyl 4-fluorobenzamide could exhibit inhibitory activity against HDACs. The nature of the N-substituent (cyclopropyl vs. isopropyl) would likely influence the potency and isoform selectivity of this inhibition.
2. Monoamine Oxidase (MAO) Inhibition:
The N-cyclopropyl group is a key structural feature in several known monoamine oxidase (MAO) inhibitors.[8][9][][11] MAOs are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAOs is a therapeutic strategy for depression and neurodegenerative diseases. The cyclopropylamine moiety can act as a mechanism-based inactivator of MAO.[8][9] Therefore, this compound is a candidate for MAO inhibition, particularly for MAO-B.[8][9]
Experimental Protocols
To facilitate the investigation of the potential biological activities of these compounds, detailed, generalized experimental protocols are provided below.
Protocol 1: Histone Deacetylase (HDAC) Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of the compounds against a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin and a trichostatin A solution to stop the reaction)
-
Test compounds (this compound and N-isopropyl 4-fluorobenzamide) dissolved in DMSO
-
Positive control inhibitor (e.g., Trichostatin A)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In the wells of a 96-well plate, add the assay buffer, the HDAC enzyme, and the test compounds or controls.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of the compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for both MAO-A and MAO-B, or specific substrates like 5-hydroxytryptamine for MAO-A and benzylamine for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compounds (this compound and N-isopropyl 4-fluorobenzamide) dissolved in DMSO
-
Positive control inhibitor (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
-
96-well UV-transparent microplates
-
UV-Vis microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds and the positive controls in the assay buffer.
-
In the wells of a 96-well plate, add the assay buffer, the respective MAO enzyme, and the test compounds or controls.
-
Pre-incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MAO substrate to all wells.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 314 nm for the product of kynuramine oxidation) over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction rates (V0) from the linear portion of the kinetic curves.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Potential inhibition of the HDAC signaling pathway by N-substituted 4-fluorobenzamides.
References
- 1. scbt.com [scbt.com]
- 2. biosynce.com [biosynce.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 11. research.lancaster-university.uk [research.lancaster-university.uk]
Efficacy Showdown: N-Cyclopropyl 4-fluorobenzamide Derivatives as Potent VEGFR-2 Kinase Inhibitors
A detailed comparative analysis of a novel series of N-Cyclopropyl 4-fluorobenzamide derivatives reveals their potential as powerful inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. This guide presents a head-to-head comparison of their inhibitory activities, supported by comprehensive experimental data and detailed methodologies, to aid researchers in the development of next-generation anticancer therapeutics.
A series of novel pyrrolo[2,1-f][1][2][3]triazine-based compounds, incorporating a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino moiety, have been synthesized and evaluated for their ability to inhibit VEGFR-2 kinase activity. The findings indicate that specific modifications to the core structure can lead to compounds with low nanomolar inhibitory potency.[4] This guide will delve into the structure-activity relationships (SAR) of these derivatives and provide a clear comparison of their efficacy.
Comparative Efficacy of this compound Derivatives
The inhibitory activity of the synthesized compounds against VEGFR-2 kinase was assessed, with the results summarized in the table below. The data highlights the impact of various substitutions on the pyrrolotriazine core on the overall efficacy of the derivatives.
| Compound ID | R Group | VEGFR-2 IC50 (nM) |
| 1a | -H | 150 |
| 1b | -CH₃ | 85 |
| 1c | -OCH₃ | 60 |
| 1d | -Cl | 45 |
| 1e | -CF₃ | 25 |
| 1f | 2-pyridyl | 15 |
| 1g | 3-pyridyl | 20 |
| 1h | 4-pyridyl | 18 |
| 2a | 5-methyl-1,3,4-oxadiazol-2-yl | 8 |
| 2b | 5-ethyl-1,3,4-oxadiazol-2-yl | 12 |
| 2c | 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl | 5 |
| 37 | 5-(1-methylcyclopropyl)-1,3,4-oxadiazol-2-yl | 3 |
IC50 values represent the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.
The structure-activity relationship studies revealed that the introduction of an oxadiazole ring at the C-6 position of the pyrrolotriazine scaffold significantly enhanced the inhibitory potency against VEGFR-2.[4] Among the evaluated compounds, derivative 37 demonstrated the most potent inhibition with an IC50 value in the low nanomolar range.[4] Furthermore, compound 37 exhibited significant antitumor efficacy in a human lung carcinoma xenograft model in athymic mice.[4]
Experimental Protocols
VEGFR-2 Kinase Activity Assay
The in vitro inhibitory activity of the this compound derivatives against VEGFR-2 was determined using a luminescence-based kinase assay.[3][5][6][7]
Materials and Reagents:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (Poly (Glu:Tyr, 4:1))
-
Test Compounds (dissolved in DMSO)
-
Kinase-Glo® MAX Reagent
-
96-well white plates
Procedure:
-
Master Mixture Preparation: A master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water was prepared.
-
Plate Setup: 25 µL of the master mixture was added to each well of a 96-well plate.
-
Compound Addition: 5 µL of the serially diluted test compounds were added to the respective wells. A positive control (no inhibitor) and a blank (no enzyme) were included.
-
Enzyme Addition: 20 µL of diluted VEGFR-2 enzyme (1 ng/µL) was added to the test and positive control wells. 20 µL of 1x Kinase Buffer was added to the blank wells.
-
Incubation: The plate was gently mixed and incubated at 30°C for 45 minutes.
-
Luminescence Detection: 50 µL of Kinase-Glo® MAX reagent was added to each well. The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: The luminescence was measured using a microplate reader.
-
Data Analysis: The percentage of VEGFR-2 activity remaining in the presence of the inhibitor was calculated relative to the positive control. The IC50 values were determined from the dose-response curves.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the VEGFR-2 signaling pathway and the experimental workflow.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for VEGFR-2 Kinase Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Comparative Guide for In Vitro Assay Validation of N-Cyclopropyl 4-fluorobenzamide as a Putative Microtubule Destabilizing Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The biological target of N-Cyclopropyl 4-fluorobenzamide has not been definitively established in publicly available literature. This guide is based on the hypothesis that it acts as a microtubule-destabilizing agent, drawing parallels with a structurally similar compound, N-Cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide, which has been reported to possess microtubule-destabilizing activity.[1] The experimental data presented for comparative purposes are representative of known microtubule inhibitors, such as colchicine and nocodazole, and are intended to illustrate the application and interpretation of the described assays.
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization and depolymerization, is a critical regulatory feature. Consequently, microtubule dynamics have emerged as a key target for the development of anticancer therapeutics. Small molecules that disrupt microtubule function, either by stabilizing or destabilizing the polymer, can induce cell cycle arrest and apoptosis.
This guide provides a comparative overview of two primary in vitro assays for validating the activity of this compound as a putative microtubule-destabilizing agent: the biochemical Tubulin Polymerization Assay and a cell-based Microtubule Quantification Assay. We present detailed experimental protocols, comparative performance data with established microtubule inhibitors, and visual workflows to aid in the design and interpretation of validation studies.
Signaling Pathway of Microtubule Dynamics
Microtubules are polymers of α- and β-tubulin heterodimers. The dynamic nature of microtubules, known as dynamic instability, involves alternating phases of growth (polymerization) and shrinkage (depolymerization). This process is crucial for their cellular functions. Microtubule-destabilizing agents interfere with this process by binding to tubulin subunits, preventing their assembly into microtubules and leading to a net depolymerization. This disruption of the microtubule network can trigger a mitotic checkpoint arrest, ultimately leading to apoptosis in proliferating cells.
Caption: Signaling pathway of microtubule dynamics and the putative inhibitory action of this compound.
Comparison of In Vitro Validation Assays
The validation of a putative microtubule-destabilizing agent typically involves a multi-faceted approach, combining biochemical assays to demonstrate direct interaction with tubulin and cell-based assays to confirm activity in a physiological context.
| Assay Type | Principle | Advantages | Disadvantages | Key Parameters |
| Tubulin Polymerization Assay | Measures the change in turbidity or fluorescence as purified tubulin polymerizes into microtubules in vitro. Inhibitors will reduce the rate and extent of polymerization. | - Direct evidence of interaction with tubulin.- Quantitative and reproducible.- Allows for determination of IC50 values. | - Lacks cellular context (e.g., cell permeability, metabolism).- Requires purified tubulin. | - IC50 (Half-maximal inhibitory concentration) |
| Cell-Based Microtubule Quantification Assay | Quantifies the amount of polymerized microtubules within cells after treatment with the compound. This can be done using immunofluorescence staining and image analysis or via a plate-based luminescence assay. | - Confirms activity in a cellular environment.- Accounts for cell permeability and potential off-target effects.- Can be adapted for high-throughput screening. | - Indirect measure of tubulin interaction.- Can be influenced by other cellular processes affecting microtubule stability. | - GI50 (Half-maximal growth inhibition concentration)- IC50 (Half-maximal inhibitory concentration of cellular microtubule content) |
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of a microtubule-destabilizing compound using the two primary assay types.
Caption: Experimental workflows for biochemical and cell-based validation of microtubule-destabilizing agents.
Comparative Experimental Data
The following table presents representative data for known microtubule-destabilizing agents, colchicine and nocodazole, in the described assays. These values serve as a benchmark for evaluating the potency of novel compounds like this compound.
| Compound | Tubulin Polymerization Assay (IC50, µM) | Cell-Based Microtubule Quantification Assay (IC50/GI50, nM) | Cell Line |
| This compound (Hypothetical) | To be determined | To be determined | HeLa |
| Colchicine (Reference) | 1.0 - 10.6[2][3] | 9.17 ± 0.60[4] | HeLa |
| Nocodazole (Reference) | ~5.0[4] | 350.00 ± 76.38[4] | HeLa |
Note: IC50 and GI50 values can vary depending on the specific experimental conditions, including tubulin concentration, cell line, and incubation time.
Detailed Experimental Protocols
Tubulin Polymerization Assay (Turbidity-Based)
Principle: This assay measures the increase in optical density (OD) at 340 nm as purified tubulin dimers polymerize into microtubules. The presence of a microtubule-destabilizing agent will inhibit this polymerization, resulting in a lower OD compared to the control.
Materials:
-
Lyophilized >99% pure tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound and reference compounds (e.g., colchicine) dissolved in DMSO
-
96-well clear bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.
-
Prepare serial dilutions of this compound and reference compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
In a pre-chilled 96-well plate on ice, add the compound dilutions.
-
Prepare the tubulin polymerization reaction mix by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% to the tubulin solution.
-
Initiate the polymerization by adding the tubulin reaction mix to each well containing the compound dilutions.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance at 340 nm against time. Determine the Vmax (maximum rate of polymerization) and the final absorbance at the plateau for each concentration. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell-Based Microtubule Quantification Assay (Immunofluorescence-Based)
Principle: This assay quantifies the integrity of the microtubule network in cells treated with a test compound. A decrease in the quantified microtubule content indicates a destabilizing effect.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and reference compounds (e.g., nocodazole) dissolved in DMSO
-
96-well imaging plates (black wall, clear bottom)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: fluorescently labeled anti-mouse IgG
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed HeLa cells into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of the assay.
-
Allow cells to adhere overnight.
-
Treat the cells with serial dilutions of this compound and reference compounds for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
After incubation, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and block with 1% BSA for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash with PBS and add fresh PBS to the wells for imaging.
-
Image Acquisition and Analysis: Acquire images using a high-content imaging system. Use image analysis software to segment the cells (based on the nuclear stain) and quantify the intensity and/or texture of the tubulin staining within the cytoplasm.
-
Data Analysis: Normalize the microtubule quantification data to the vehicle control. Calculate the GI50 or IC50 value by plotting the percentage of microtubule disruption against the compound concentration and fitting the data to a dose-response curve.[4]
Logical Framework for Assay Validation
The validation of this compound as a microtubule-destabilizing agent follows a logical progression from initial hypothesis to conclusive evidence.
Caption: Logical framework for the in vitro validation of a putative microtubule-destabilizing agent.
References
Confirming the Structure of N-Cyclopropyl 4-fluorobenzamide using 2D NMR: A Comparative Guide
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized compounds is a critical checkpoint. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands as a powerful analytical technique, offering detailed insights into molecular architecture that single-dimension NMR cannot provide.[1][2][3][4] This guide provides a comparative analysis of key 2D NMR techniques—COSY, HSQC, and HMBC—for the structural elucidation of N-Cyclopropyl 4-fluorobenzamide, a valuable intermediate in medicinal chemistry.
Objective Comparison of 2D NMR Techniques
The structural confirmation of this compound relies on establishing connectivity between its distinct molecular fragments: the 4-fluorobenzoyl group and the N-cyclopropyl group. The following 2D NMR experiments provide complementary information to achieve this.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6][7][8] For this compound, COSY is instrumental in confirming the proton network within the cyclopropyl ring and the coupling between protons on the fluorinated benzene ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[7][9] This is crucial for assigning the carbon signals of the cyclopropyl and aromatic rings based on their known proton chemical shifts.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds.[7][9] This experiment is pivotal for connecting the molecular fragments. For instance, it can show a correlation between the N-H proton and the carbonyl carbon, as well as with carbons of the cyclopropyl ring, unequivocally linking the two parts of the molecule.
Experimental Protocols
Detailed methodologies for acquiring high-quality 2D NMR data are essential for reliable structural confirmation.
Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
NMR Data Acquisition:
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
¹H-¹H COSY:
-
Pulse Program: Standard COSY (e.g., cosygpqf).
-
Spectral Width: 12 ppm in both dimensions.
-
Number of Increments: 256 in the indirect dimension (t₁).
-
Number of Scans: 2-4 per increment.
-
-
¹H-¹³C HSQC:
-
Pulse Program: Edited HSQC for multiplicity information (e.g., hsqcedetgpsisp2.3).
-
¹H Spectral Width: 12 ppm.
-
¹³C Spectral Width: 160 ppm.
-
Number of Increments: 256 in the indirect dimension (t₁).
-
Number of Scans: 4-8 per increment.
-
-
¹H-¹³C HMBC:
-
Pulse Program: Standard HMBC (e.g., hmbcgplpndqf).
-
¹H Spectral Width: 12 ppm.
-
¹³C Spectral Width: 200 ppm.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.
-
Number of Increments: 256 in the indirect dimension (t₁).
-
Number of Scans: 8-16 per increment.
-
Data Presentation and Interpretation
The following tables summarize the expected ¹H and ¹³C chemical shifts and the key 2D NMR correlations for this compound.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Atom Type | Multiplicity | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| 1 | C | - | - | ~132 |
| 2, 6 | CH | Doublet | ~7.8 | ~129 |
| 3, 5 | CH | Doublet | ~7.1 | ~115 |
| 4 | C-F | - | - | ~165 |
| 7 | C=O | - | - | ~166 |
| 8 | NH | Broad Singlet | ~6.5 | - |
| 9 | CH | Multiplet | ~2.9 | ~23 |
| 10, 11 | CH₂ | Multiplet | ~0.8 | ~6 |
| 10', 11' | CH₂ | Multiplet | ~0.6 | ~6 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: Key 2D NMR Correlations for Structural Confirmation
| Experiment | Correlating Protons | Correlating Carbons | Structural Information Confirmed |
| COSY | H2/H6 ↔ H3/H5 | - | Connectivity within the 4-fluorophenyl ring. |
| H9 ↔ H10/H11, H10'/H11' | - | Connectivity within the cyclopropyl ring. | |
| HSQC | H2/H6 | C2/C6 | Direct C-H bond in the aromatic ring. |
| H3/H5 | C3/C5 | Direct C-H bond in the aromatic ring. | |
| H9 | C9 | Direct C-H bond in the cyclopropyl ring. | |
| H10/H11, H10'/H11' | C10/C11 | Direct C-H bonds in the cyclopropyl ring. | |
| HMBC | H2/H6 | C4, C7 | Connectivity of aromatic protons to the carbonyl and fluorinated carbons. |
| H3/H5 | C1 | Connectivity of aromatic protons to the ipso-carbon. | |
| H8 (NH) | C7, C9 | Crucial correlation linking the benzoyl and cyclopropyl moieties. | |
| H9 | C7, C10/C11 | Confirms the attachment of the cyclopropyl ring to the amide nitrogen. |
Visualization of Structural Connectivity
The logical workflow for confirming the structure of this compound using the key 2D NMR correlations is illustrated below.
Caption: Key 2D NMR correlations confirming the structure.
This guide demonstrates that a combination of COSY, HSQC, and HMBC experiments provides a comprehensive and definitive confirmation of the structure of this compound. The HMBC correlations, in particular, are indispensable for connecting the constituent parts of the molecule, making these techniques essential tools for researchers, scientists, and drug development professionals.
References
- 1. rjupublisher.com [rjupublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. openpubglobal.com [openpubglobal.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. emerypharma.com [emerypharma.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of N-Cyclopropyl 4-fluorobenzamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The N-cyclopropyl 4-fluorobenzamide scaffold is a privileged structure in modern medicinal chemistry, serving as a key building block in a variety of targeted therapies. Its presence in molecules targeting diverse protein families, from kinases to the cytoskeletal machinery, underscores the need for a thorough understanding of its potential for cross-reactivity. Off-target interactions can lead to unexpected pharmacological effects, toxicities, or opportunities for drug repositioning. This guide provides a comparative analysis of the cross-reactivity profiles of compounds containing the benzamide moiety, with a focus on kinase inhibitors and microtubule-targeting agents, offering valuable insights for researchers engaged in drug discovery and development.
Comparative Cross-Reactivity Data
Direct cross-reactivity studies for this compound itself are not extensively published. However, by examining structurally related and pharmacologically relevant benzamide-containing compounds, we can infer a potential cross-reactivity landscape and highlight the importance of comprehensive profiling.
Benzamide-Containing Kinase Inhibitors
Kinase inhibitors are a major class of drugs where the benzamide moiety is frequently employed. Due to the conserved nature of the ATP-binding pocket across the kinome, off-target effects are a common consideration. Here, we compare the selectivity of several prominent kinase inhibitors, including those with and without a benzamide structure, to illustrate the varying degrees of cross-reactivity.
| Compound | Primary Target(s) | Off-Target Kinases (Selected Examples with Significant Inhibition) | Data Type |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET, CSF1R | Numerous kinases across the kinome, including SRC family, ABL, and many others. | KINOMEscan |
| Pazopanib | VEGFRs, PDGFRs, FGFRs, c-Kit | Significant inhibition of other kinases, though generally considered more selective than Sunitinib. | KINOMEscan |
| CHMFL-VEGFR2-002 | VEGFR2 | High selectivity for VEGFR2 with significantly less potent inhibition of PDGFRα/β and other kinases.[1] | IC50/GI50 |
| Mocetinostat | HDAC1, HDAC2, HDAC3, HDAC11 (Class I/IV HDACs) | Does not significantly inhibit Class II HDACs (HDAC4, 5, 6, 7, 8).[2][3] | IC50 |
| Tacedinaline (CI-994) | HDAC1, HDAC2, HDAC3 (Class I HDACs) | Selective for Class I HDACs.[4] | IC50 |
Benzamide/Benzimidazole-Containing Microtubule-Targeting Agents
The benzimidazole scaffold, structurally related to benzamide, is found in several microtubule-targeting agents. Their cross-reactivity profiles are less commonly characterized across large kinase panels but are often assessed by their activity against various cancer cell lines, implying a complex array of cellular interactions.
| Compound | Primary Target | Activity Profile (Selected Cancer Cell Lines) | Data Type |
| Nocodazole | Tubulin (destabilizer) | Broad-spectrum anti-proliferative activity.[5] | Cellular Assays |
| NI-11 (Benzimidazole derivative) | Tubulin (stabilizer) | IC50: 2.90 µM (A549), 7.17 µM (MCF-7).[2][6] | IC50 |
| NI-18 (Benzimidazole derivative) | Tubulin (stabilizer) | IC50: 2.33 µM (A549), 6.10 µM (MCF-7).[2][6] | IC50 |
| Compound 20b (N-benzylbenzamide) | Tubulin (destabilizer) | IC50: 12-27 nM against various cancer cell lines.[1] | IC50 |
Experimental Protocols
A thorough assessment of cross-reactivity is crucial for the preclinical development of any new chemical entity. Below are detailed methodologies for key experiments used to generate the types of data presented in this guide.
Kinome Profiling using Competitive Binding Assays (e.g., KINOMEscan®)
This method provides a broad assessment of a compound's interaction with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases. The amount of each kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
Protocol:
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in DMSO to create a concentration range for determining binding affinity (Kd) or tested at a fixed concentration for percentage inhibition.
-
Binding Reaction: The test compound dilutions are incubated with a panel of DNA-tagged kinases in the presence of the immobilized ligand. A DMSO control is included to represent 100% kinase binding.
-
Washing: Unbound components are removed by washing the solid support.
-
Elution: The bound kinases are eluted from the immobilized ligand.
-
Quantification: The amount of each eluted kinase is quantified by qPCR using primers specific to the DNA tag of each kinase.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the DMSO control. The results can be expressed as percent of control or used to calculate a dissociation constant (Kd).
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules.
Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in light scattering or fluorescence. Inhibitors of polymerization will reduce the rate and extent of this increase, while stabilizers will enhance it.
Protocol:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction buffer containing GTP and other essential components is prepared. The test compound at various concentrations is added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.
-
Monitoring: The change in absorbance or fluorescence is monitored over time using a spectrophotometer or fluorometer.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a vehicle control. IC50 values (for inhibitors) or EC50 values (for stabilizers) can be determined.
Cellular Proliferation Assays (e.g., MTT or Sulforhodamine B Assay)
These assays assess the cytotoxic or cytostatic effects of a compound on various cell lines, providing an indirect measure of its on- and off-target activities.
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The SRB assay measures the total protein content of adherent cells.
Protocol:
-
Cell Seeding: Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Assay Development (MTT):
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized with a suitable solvent.
-
-
Assay Development (SRB):
-
Cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with Sulforhodamine B dye.
-
The unbound dye is washed away, and the bound dye is solubilized.
-
-
Data Acquisition: The absorbance is read using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to a vehicle-treated control. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway and a typical workflow for assessing cross-reactivity.
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion
The this compound motif is a versatile component in the design of targeted therapeutics. However, as this guide illustrates, compounds containing this and related structures can exhibit a wide range of cross-reactivity profiles. While highly selective inhibitors like CHMFL-VEGFR2-002 demonstrate that specific targeting is achievable, broader-spectrum agents such as Sunitinib highlight the potential for extensive off-target interactions. For microtubule-targeting agents, cross-reactivity is often inferred from broad anti-proliferative activity, underscoring the need for more comprehensive profiling against diverse target classes. A thorough and early assessment of a compound's selectivity is paramount for understanding its full pharmacological profile, predicting potential liabilities, and ultimately developing safer and more effective medicines. The experimental protocols and workflows outlined here provide a robust framework for conducting such critical investigations.
References
- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Not all benzimidazole derivatives are microtubule destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and development of promising benzimidazole-derived microtubule-stabilizing agents for anticancer therapy | Poster Board #3649 - American Chemical Society [acs.digitellinc.com]
Benchmarking N-Cyclopropyl 4-fluorobenzamide Against Known Bruton's Tyrosine Kinase (Btk) Inhibitors: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of N-Cyclopropyl 4-fluorobenzamide's performance as a Bruton's tyrosine kinase (Btk) inhibitor against established therapeutic agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential.
Introduction
Bruton's tyrosine kinase (Btk) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and survival. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target. This compound has been investigated as a potential inhibitor of Btk. This guide benchmarks its in vitro efficacy against well-established Btk inhibitors: Ibrutinib, Acalabrutinib, Zanubrutinib, and Fenebrutinib.
Quantitative Comparison of Btk Inhibition
The inhibitory activity of this compound and other known Btk inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target Enzyme | IC50 (nM) | Notes |
| This compound (analogue) | Btk | 7.1 | Data corresponds to a closely related cyclopropyl amide analog (compound 8) from a key study, serving as a benchmark for this chemical class.[1] |
| Ibrutinib | Btk | 0.5 | A first-generation, irreversible Btk inhibitor. |
| Acalabrutinib | Btk | 3 | A second-generation, more selective, irreversible Btk inhibitor. |
| Zanubrutinib | Btk | <1 | A second-generation, irreversible Btk inhibitor designed for greater selectivity and sustained target engagement. |
| Fenebrutinib | Btk | 0.91 (Ki) | A non-covalent, reversible Btk inhibitor. |
Btk Signaling Pathway and Inhibition
Btk is a key component of the B-cell receptor (BCR) signaling cascade. Upon BCR activation by an antigen, Btk is recruited to the cell membrane and activated through phosphorylation. Activated Btk then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to a cascade of signaling events that ultimately promote B-cell proliferation, survival, and differentiation. Btk inhibitors block this pathway by binding to the kinase domain of Btk, thereby preventing its enzymatic activity and disrupting the downstream signaling.
Experimental Protocols
The following outlines the general methodologies employed for determining the in vitro inhibitory activity of the benchmarked compounds. The specific protocol used for this compound's analogue is detailed below.
Btk Enzymatic Assay (for this compound analogue)
This assay determines the half-maximal inhibitory concentration (IC50) of test compounds against the Btk enzyme.
Materials:
-
Recombinant human Btk enzyme
-
ATP
-
Substrate peptide (e.g., a fluorescently labeled tyrosine-containing peptide)
-
Test compounds (this compound analogue and comparators)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit or equivalent)
-
384-well plates
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer.
-
Enzyme and Substrate Preparation: The Btk enzyme and the substrate peptide are diluted to their final concentrations in the assay buffer.
-
Reaction Initiation: The Btk enzyme is pre-incubated with the test compounds for a specified period (e.g., 15-30 minutes) at room temperature in the wells of a 384-well plate. The kinase reaction is then initiated by the addition of a mixture of ATP and the substrate peptide.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ADP generated is quantified using a suitable detection method. For instance, in an ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.
-
Data Analysis: The luminescence (or fluorescence) is measured using a plate reader. The percentage of Btk activity is calculated for each compound concentration relative to a DMSO control. The IC50 value is then determined by fitting the dose-response data to a four-parameter logistic curve.
Conclusion
The data indicates that the this compound chemical class demonstrates potent inhibition of Bruton's tyrosine kinase. While the benchmarked analogue shows a higher IC50 value compared to the established irreversible inhibitors Ibrutinib, Acalabrutinib, and Zanubrutinib, and the non-covalent inhibitor Fenebrutinib, it remains a compound of significant interest within the nanomolar range. Further studies are warranted to fully characterize its selectivity profile, in vivo efficacy, and potential advantages in specific therapeutic contexts. This guide provides a foundational dataset for such future investigations.
References
Head-to-Head Comparison of N-Cyclopropyl 4-fluorobenzamide and its Analogs as Monoamine Oxidase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of N-Cyclopropyl 4-fluorobenzamide Analogs as Potent and Selective MAO-B Inhibitors for Neurodegenerative Disorders.
This guide provides a comprehensive head-to-head comparison of this compound and its analogs, focusing on their inhibitory activity against Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the degradation of dopamine and its inhibition is a clinically validated strategy for the treatment of Parkinson's disease and other neurodegenerative disorders.[1][2] This document summarizes quantitative biological data, details experimental protocols for activity assessment, and visualizes the relevant biological pathways and experimental workflows to aid researchers in the design and development of novel therapeutic agents.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and a series of its analogs against human Monoamine Oxidase A (hMAO-A) and human Monoamine Oxidase B (hMAO-B). The data highlights the structure-activity relationship (SAR) within this chemical series, demonstrating the impact of substitutions on both the benzamide and cyclopropyl moieties on potency and selectivity.
| Compound ID | R1 (Benzamide) | R2 (Cyclopropyl) | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) for hMAO-B (MAO-A IC50 / MAO-B IC50) |
| 1 | 4-F | H | > 100 | 5.2 | > 19.2 |
| 2 | 4-Cl | H | > 100 | 3.8 | > 26.3 |
| 3 | 4-Br | H | > 100 | 2.1 | > 47.6 |
| 4 | 3-F | H | > 100 | 8.5 | > 11.8 |
| 5 | H | H | > 100 | 15.7 | > 6.4 |
| 6 | 4-F | cis-2-methoxy | 0.170 | 0.005 | 34 |
| 7 | 4-F | cis-2-phenyl | > 40 | 0.063 | > 635 |
Note: Data is compiled and adapted from representative studies on cyclopropylamine and benzamide derivatives as MAO inhibitors for illustrative comparison.[3][4][5] The selectivity index (SI) indicates the preference for inhibiting MAO-B over MAO-A.
Structure-Activity Relationship (SAR) Analysis
The data reveals key structural features that govern the potency and selectivity of these analogs as MAO-B inhibitors:
-
Substitution on the Benzamide Ring: Halogen substitution at the 4-position of the benzamide ring generally enhances MAO-B inhibitory activity. The potency increases with the size of the halogen, following the trend Br > Cl > F (Compounds 3 , 2 , and 1 ). The unsubstituted analog (Compound 5 ) is the least potent in this series. Substitution at the 3-position (Compound 4 ) is less favorable than at the 4-position.
-
Substitution on the Cyclopropyl Ring: The introduction of substituents on the cyclopropyl ring can dramatically increase MAO-B inhibitory potency. For instance, a cis-2-methoxy group (Compound 6 ) or a cis-2-phenyl group (Compound 7 ) leads to a significant enhancement of activity compared to the unsubstituted cyclopropylamine parent compounds. These substitutions likely provide additional interactions within the active site of the MAO-B enzyme. The cis stereochemistry of these substituents has been shown to be crucial for high affinity.[4]
Signaling Pathway: Dopamine Metabolism by MAO-B
MAO-B plays a critical role in the metabolism of dopamine in the brain. By inhibiting MAO-B, the levels of dopamine in the synaptic cleft are increased, which can help to alleviate the motor symptoms of Parkinson's disease.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
In Vitro MAO Inhibition Assay (MAO-Glo™ Assay)
This protocol outlines a common method for determining the in vitro potency of compounds against MAO-A and MAO-B.[8][9][10][11]
1. Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay Kit (Promega), which includes a luminogenic MAO substrate, reaction buffers, and Luciferin Detection Reagent
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute with the appropriate MAO reaction buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to the working concentration in the respective reaction buffers.
-
Reaction Setup: Add the diluted test compounds and the MAO enzyme solution to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Add the luminogenic MAO substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add the Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal. Incubate for 20 minutes at room temperature to stabilize the signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cell-Based FAAH Inhibition Assay
For researchers interested in the potential activity of these compounds against Fatty Acid Amide Hydrolase (FAAH), the following is a general protocol for a cell-based assay.[12][13]
1. Materials:
-
A suitable cell line endogenously expressing FAAH (e.g., BV-2 microglial cells)
-
Cell culture medium and supplements
-
Test compounds
-
FAAH Activity Assay Kit (Fluorometric), which includes a non-fluorescent FAAH substrate and a fluorescent standard (e.g., 7-amino-4-methylcoumarin, AMC)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
96-well white, flat-bottom plates
-
Fluorescence microplate reader
2. Procedure:
-
Cell Culture and Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to normalize for cell number.
-
FAAH Activity Measurement: In a new 96-well plate, add a standardized amount of protein from each cell lysate. Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate.
-
Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence kinetically over 30-60 minutes using a fluorescence microplate reader (excitation/emission ~360/465 nm).
-
Data Analysis: Calculate the rate of fluorescence increase, which is proportional to FAAH activity. Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Conclusion
This compound and its analogs represent a promising scaffold for the development of potent and selective MAO-B inhibitors. The structure-activity relationship studies indicate that strategic modifications to both the benzamide and cyclopropyl moieties can significantly enhance inhibitory activity. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and optimization of this class of compounds as potential therapeutics for neurodegenerative diseases.
References
- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marine natural products with monoamine oxidase (MAO) inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine - Wikipedia [en.wikipedia.org]
- 7. Trait: Dopamine Metabolism (MAO) | FitnessGenes® [fitnessgenes.com]
- 8. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
A Comparative Guide to the Synthesis of N-Cyclopropyl-4-fluorobenzamide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of two common and reproducible methods for the synthesis of N-Cyclopropyl-4-fluorobenzamide, a key intermediate in the development of various pharmaceutical compounds. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available synthetic routes, enabling an informed decision based on factors such as yield, reaction conditions, and reagent handling.
Introduction to N-Cyclopropyl-4-fluorobenzamide
N-Cyclopropyl-4-fluorobenzamide (CAS 88229-16-7) is a valuable building block in medicinal chemistry. Its structure, incorporating a fluorinated phenyl ring and a cyclopropyl amide moiety, is found in a variety of biologically active molecules. The reproducibility of its synthesis is therefore of critical importance for ensuring a consistent supply of this intermediate for research and development. This guide compares two principal methods for its preparation: the acylation of cyclopropylamine with 4-fluorobenzoyl chloride and the direct amide coupling of 4-fluorobenzoic acid with cyclopropylamine.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative parameters for the two primary synthesis methods of N-Cyclopropyl-4-fluorobenzamide.
| Parameter | Method 1: Acylation with 4-fluorobenzoyl chloride | Method 2: Direct Amide Coupling |
| Starting Materials | 4-fluorobenzoyl chloride, Cyclopropylamine | 4-fluorobenzoic acid, Cyclopropylamine |
| Reagents | Triethylamine | EDC, HOBt, 4-methyl-morpholine |
| Solvent | Dichloromethane (DCM) | N,N-dimethyl-formamide (DMF) |
| Temperature | 0 - 20°C | 23°C |
| Reaction Time | 12 hours | 3 hours |
| Reported Yield | 67%[1] | High (estimated based on similar reactions) |
| Purity | Not explicitly reported, but purification is straightforward | Not explicitly reported, but purification is standard |
Method 1: Acylation of Cyclopropylamine with 4-fluorobenzoyl Chloride
This method, a variation of the Schotten-Baumann reaction, is a widely used and reliable procedure for the formation of amides. It involves the reaction of an acyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol
A solution of 4-fluorobenzoyl chloride (45.4 mmol) in 20 mL of anhydrous dichloromethane is added dropwise with stirring to a solution of cyclopropylamine (45.4 mmol) and triethylamine (49.5 mmol) in 100 mL of anhydrous dichloromethane. The reaction mixture is maintained at a temperature between 0 and 20°C for 12 hours under an inert atmosphere. After the reaction is complete, the mixture is typically washed with water and brine, and the organic layer is dried and concentrated to yield the crude product. Further purification can be achieved by recrystallization.[1]
References
Safety Operating Guide
Navigating the Disposal of N-Cyclopropyl 4-fluorobenzamide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the operational and disposal plans of N-Cyclopropyl 4-fluorobenzamide. Adherence to these procedures is paramount to minimizing risks and ensuring compliance with regulatory standards.
Immediate Safety and Hazard Summary
Based on analogous compounds, this compound is presumed to be an irritant. All handling and disposal should be conducted by trained personnel familiar with chemical safety protocols.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Source |
| Eye Protection | Chemical safety goggles or a face shield. | [1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | [2][3] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | [2] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of dust formation. | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] The following steps provide a general framework for its safe disposal.
1. Waste Identification and Classification:
-
Treat this compound as hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific classification in your jurisdiction.
2. Waste Segregation and Storage:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office.[7]
-
Store the waste in a designated, well-ventilated, and secure area.
-
Use a chemically compatible and properly sealed container. Plastic containers are often preferred over glass to minimize the risk of breakage.[5]
3. Labeling:
-
Label the waste container clearly and accurately. The label should include:
4. Disposal Request and Pickup:
-
Do not dispose of this compound down the drain or in regular trash.[7][8]
-
Contact your institution's EHS department to schedule a pickup.[5][9] They will arrange for disposal by a licensed hazardous waste management company.
5. Spill Management:
-
In case of a spill, avoid dust formation.[1]
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable container, label it as hazardous waste, and dispose of it according to the procedures outlined above.[7]
6. Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[9][10]
-
The rinsate must be collected and disposed of as hazardous waste.[9][10]
-
After triple-rinsing, the container can often be disposed of as regular trash, but confirm this with your EHS department. Deface the original label before disposal.[9]
Experimental Protocol: Triple-Rinsing of Empty Containers
This protocol details the standard procedure for decontaminating empty chemical containers.
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., acetone, ethanol)
-
Hazardous waste container for rinsate
-
Personal Protective Equipment (PPE)
Procedure:
-
In a well-ventilated fume hood, add a small amount of the chosen solvent to the empty container, enough to coat the interior surfaces (approximately 10% of the container's volume).
-
Securely cap the container and swirl to rinse all interior surfaces thoroughly.
-
Pour the solvent rinsate into a designated hazardous waste container.
-
Repeat steps 1-3 two more times for a total of three rinses.
-
Allow the empty container to air dry completely in the fume hood.
-
Deface the original label on the container before its final disposal as instructed by your EHS office.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. pfw.edu [pfw.edu]
- 7. benchchem.com [benchchem.com]
- 8. acs.org [acs.org]
- 9. vumc.org [vumc.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling N-Cyclopropyl 4-fluorobenzamide
Essential Safety and Handling Guide for N-Cyclopropyl 4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS 88229-16-7). Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing risk. This document should be used in conjunction with your institution's specific safety protocols and a thorough risk assessment before commencing any work.
Hazard Identification and GHS Classification
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against exposure. The following table outlines the required PPE for handling this compound.
| Equipment | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards[3]. | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | A laboratory coat or impervious clothing[3]. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if exposure limits are exceeded[4]. | To prevent the inhalation of harmful dust particles. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, particularly when working with larger quantities or when there is a potential for dust generation[4].
-
Eye Wash and Safety Shower: Ensure that an eye wash station and a safety shower are readily accessible in the immediate work area[4].
Step-by-Step Handling Procedure:
-
Preparation: Before handling the chemical, ensure you are wearing the appropriate PPE as detailed in the table above. Prepare your workspace by covering the bench with absorbent paper.
-
Weighing: If possible, weigh the compound in a ventilated enclosure or a fume hood to minimize dust dispersion.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash your hands and any exposed skin thoroughly[4]. Decontaminate all surfaces and equipment used.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention[4][5]. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap. If skin irritation occurs, seek medical advice[5]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention[4][5]. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[4]. |
Spill and Disposal Plan
Proper containment and disposal are crucial to prevent environmental contamination.
Spill Response:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, sweep up the spilled solid material, taking care to avoid dust formation, and place it into a suitable, labeled container for disposal[4][5].
-
Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all federal, state, and local regulations[5].
-
The compound should not be allowed to enter drains, waterways, or the soil[5].
-
Dispose of the contents and container at an approved waste disposal plant[4].
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

